Technical Documentation Center

2-(Tetrahydro-2H-pyran-3-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Tetrahydro-2H-pyran-3-yl)ethanol
  • CAS: 1050493-77-0

Core Science & Biosynthesis

Foundational

Chemical properties of 2-(Tetrahydro-2H-pyran-3-yl)ethanol

An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydro-2H-pyran-3-yl)ethanol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydro-2H-pyran-3-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical properties, spectroscopic profile, and synthetic routes for 2-(Tetrahydro-2H-pyran-3-yl)ethanol (C₇H₁₄O₂). As a molecule featuring the tetrahydropyran (THP) scaffold, it is of significant interest to researchers in medicinal chemistry and materials science. The THP ring is a prevalent structural motif in numerous natural products.[1] This document synthesizes data from analogous structures and established chemical principles to serve as a foundational resource for scientists and drug development professionals. We will delve into its structural characterization, predictable reactivity, and detailed experimental protocols, emphasizing the causality behind methodological choices to ensure scientific integrity and practical applicability.

Chemical Identity and Structure

The structural foundation of this molecule is a saturated six-membered heterocycle containing an oxygen atom, the tetrahydropyran ring. An ethanol substituent is attached at the C3 position of this ring.

  • IUPAC Name: 2-(Tetrahydro-2H-pyran-3-yl)ethanol

  • CAS Number: While a specific CAS number for this isomer is not prominently available, its constitutional isomer, 2-(Tetrahydro-2H-pyran-2-yl)ethanol, is registered under CAS 38786-79-7.[2][3]

  • Molecular Formula: C₇H₁₄O₂

  • Molecular Weight: 130.19 g/mol

The molecule's structure, comprising a primary alcohol and an ether within a cyclic system, dictates its physical properties and chemical behavior, particularly its hydrogen bonding capability and reactivity profile.

Physicochemical Properties

Direct experimental data for 2-(tetrahydro-2H-pyran-3-yl)ethanol is limited. The following properties are estimated based on its structure and data from its close isomers, such as 2-(Tetrahydro-2H-pyran-2-yl)ethanol.[2] The presence of a hydroxyl group allows for hydrogen bonding, suggesting it is a liquid at room temperature with moderate polarity and a higher boiling point than non-polar compounds of similar molecular weight.[4]

PropertyEstimated ValueRationale / Analog Source
Appearance Colorless LiquidBased on similar short-chain alcohols and ethers.[4][5]
Boiling Point ~230-240 °C (at 760 mmHg)Based on its isomer, 2-(Tetrahydro-2H-pyran-2-yl)ethanol, which has a boiling point of 234.5 °C.[2]
Density ~0.98 - 1.08 g/cm³Based on its isomer, 2-(Tetrahydro-2H-pyran-2-yl)ethanol (0.981 g/cm³), and a related compound, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (1.077 g/mL).[2]
Solubility Soluble in water and various organic solvents.The hydroxyl group and ether oxygen allow for hydrogen bonding with water, while the alkyl backbone provides compatibility with organic solvents.[6]
Flash Point ~100-110 °CBased on its isomer, 2-(Tetrahydro-2H-pyran-2-yl)ethanol (101.4 °C).[2]

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of 2-(Tetrahydro-2H-pyran-3-yl)ethanol relies on a combination of spectroscopic techniques. The following profile is predicted based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals from the diastereotopic protons on the THP ring. Key expected signals include:

    • δ ~3.70 ppm (t, 2H): A triplet corresponding to the -CH₂ OH protons, coupled to the adjacent methylene group.

    • δ ~3.6-4.0 ppm (m, 2H): Complex multiplets for the protons on the carbon adjacent to the ring oxygen (C6).

    • δ ~3.3-3.5 ppm (m, 1H): A multiplet for the proton on the carbon adjacent to the ring oxygen (C2).

    • δ ~1.2-1.9 ppm (m, 9H): A series of complex, overlapping multiplets for the remaining protons on the THP ring and the -CH₂ -CH₂OH side chain.

    • δ ~2.5-3.5 ppm (s, 1H): A broad singlet for the hydroxyl proton (-OH ), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. Predicted chemical shifts are:

    • δ ~60-65 ppm: The -C H₂OH carbon.

    • δ ~67-75 ppm: The two carbons adjacent to the ether oxygen in the ring (C2 and C6).

    • δ ~25-40 ppm: The remaining four aliphatic carbons of the ring and side chain.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The choice to analyze via IR is to rapidly confirm the presence of the critical hydroxyl group and the ether linkage.

  • ~3350 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of a hydrogen-bonded primary alcohol.[7]

  • ~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the sp³ hybridized carbons in the pyran ring and ethyl side chain.[8]

  • ~1100 cm⁻¹ (strong): C-O-C stretching vibration of the ether functional group within the tetrahydropyran ring.

  • ~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[7]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be used for determining the molecular weight and analyzing fragmentation patterns to support the proposed structure.

  • Molecular Ion (M⁺): A peak at m/z = 130, corresponding to the molecular weight of C₇H₁₄O₂.

  • Key Fragments:

    • m/z = 112: Loss of water [M - H₂O]⁺.

    • m/z = 99: Loss of the hydroxymethyl group [M - CH₂OH]⁺.

    • m/z = 85: A characteristic fragment for tetrahydropyran derivatives, corresponding to the loss of the C₂H₅O side chain.

    • m/z = 45: Fragment corresponding to [CH₂CH₂OH]⁺.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A reliable and high-yielding method for the synthesis of 2-(Tetrahydro-2H-pyran-3-yl)ethanol is the reduction of a corresponding ester, such as ethyl (tetrahydro-2H-pyran-3-yl)acetate. This choice is predicated on the high chemoselectivity of hydride reducing agents for esters. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation.

G cluster_0 Synthesis of 2-(Tetrahydro-2H-pyran-3-yl)ethanol Reactant Ethyl (tetrahydro-2H-pyran-3-yl)acetate Product 2-(Tetrahydro-2H-pyran-3-yl)ethanol Reactant->Product Ester Reduction Reagent 1. LiAlH₄ in THF 2. H₂O/H⁺ quench Reagent->Product

Fig 1. Proposed synthesis via ester reduction.
Chemical Reactivity

The reactivity is dominated by the primary alcohol functional group. The tetrahydropyran ether is generally stable, particularly under neutral and basic conditions, making it a robust component of a larger molecular structure.[9]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (tetrahydro-2H-pyran-3-yl)acetaldehyde, using mild oxidizing agents like Pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will further oxidize it to the carboxylic acid, (tetrahydro-2H-pyran-3-yl)acetic acid.

  • Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic catalysis to form the corresponding esters. This is a fundamental reaction for creating prodrugs or modifying material properties.

  • Etherification (Williamson Ether Synthesis): After deprotonation with a strong base (e.g., NaH) to form the alkoxide, it can react with an alkyl halide to form an ether. This provides a pathway to extend side chains or link the molecule to other scaffolds.

Experimental Protocol: Synthesis via Ester Reduction

This protocol is a self-validating system, including reaction, work-up, purification, and confirmation steps, ensuring the trustworthiness of the outcome.

Materials and Reagents:
  • Ethyl (tetrahydro-2H-pyran-3-yl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.2 equivalents) suspended in anhydrous THF (50 mL) and cool the slurry to 0 °C in an ice bath.

  • Addition of Ester: Dissolve ethyl (tetrahydro-2H-pyran-3-yl)acetate (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: The slow, dropwise addition is critical to control the highly exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up/Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific sequence (Fieser work-up) is designed to safely quench the excess LiAlH₄ and produce a granular precipitate of aluminum salts that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture for 15 minutes, then filter it through a pad of Celite, washing the filter cake with diethyl ether. Combine the organic filtrates and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[10]

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by NMR and IR spectroscopy to confirm its structure and purity.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (LiAlH₄ in THF at 0°C) B 2. Slow Addition of Ester A->B C 3. Reaction at RT (TLC Monitoring) B->C D 4. Reaction Quench (Fieser Work-up at 0°C) C->D E 5. Filtration & Extraction D->E F 6. Drying & Concentration E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, IR, MS) G->H

Fig 2. Workflow for synthesis and purification.

Safety and Handling

Based on analogous compounds, 2-(Tetrahydro-2H-pyran-3-yl)ethanol should be handled with standard laboratory precautions. It may cause skin and eye irritation.[11] The synthesis protocol involves LiAlH₄, which is a water-reactive and flammable solid; it must be handled under an inert atmosphere and quenched with extreme care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

2-(Tetrahydro-2H-pyran-3-yl)ethanol is a valuable chemical intermediate whose properties are defined by its primary alcohol and stable tetrahydropyran core. This guide provides a robust, predictive framework for its physicochemical properties, spectroscopic signature, and chemical behavior. The detailed synthetic protocol offers a reliable method for its preparation, enabling further research into its potential applications in drug discovery and materials science.

References

  • Chemsrc. (2025, September 12). 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-pyran-3-methanol. PubChem Compound Database. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel- Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). tetrahydro-2H-pyran-3-ol. Retrieved from [Link]

  • Google Patents. (2020, February 27). WO 2020/039025 A1.
  • Amerigo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Retrieved from [Link]

  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Stanovnik, B., et al. (2006, August 29). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxytetrahydropyran. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). potassium butyrate (CAS 589-39-9) - Chemical & Physical Properties. Retrieved from [Link]

  • MDPI. (2019, August 9). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

  • LookChem. (n.d.). Cas 589-39-9,potassium butyrate. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Methylfluorene. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-with Retention Time (RT)= 6.337. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of ethanol in the gas, liquid and solid states. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Tetrahydropyran-3-ethanol: Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of saturated oxygen heterocycles has become a cornerstone for optimizing the pharmacokinetic profiles of small-molecule therapeutics. Tetrahydropyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of saturated oxygen heterocycles has become a cornerstone for optimizing the pharmacokinetic profiles of small-molecule therapeutics. Tetrahydropyran-3-ethanol (also known as 2-(tetrahydro-2H-pyran-3-yl)ethanol) is a highly versatile, bifunctional building block. By offering a flexible two-carbon alcohol linker attached to a metabolically stable tetrahydropyran (THP) ring, this compound serves as an ideal scaffold for late-stage functionalization. This technical guide details the physicochemical properties, structural rationale, and self-validating synthetic protocols for utilizing Tetrahydropyran-3-ethanol in advanced drug development workflows.

Physicochemical and Structural Profile

Understanding the baseline metrics of a building block is critical for predicting its behavior in complex synthesis and biological systems. The primary aliphatic alcohol provides a reactive handle for oxidation, etherification, or substitution, while the THP ring introduces a hydrogen-bond acceptor that modulates lipophilicity.

Table 1: Quantitative Physicochemical Data

Property Value / Description
IUPAC Name 2-(oxan-3-yl)ethanol
CAS Registry Number 1050493-77-0
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
SMILES String OCCC1CCCOC1
Predicted XLogP3-AA ~0.5 to 0.7

| Stereocenters | 1 (Undefined at C3; typically supplied as a racemate) |

Data corroborated by and.

Structural Rationale in Drug Design: The "Escape from Flatland"

The integration of Tetrahydropyran-3-ethanol into a drug scaffold is rarely accidental; it is a calculated choice driven by the principles of structure-based drug design (SBDD).

  • Lipophilicity and Solubility: Replacing flat, highly lipophilic aromatic or carbocyclic rings (like cyclohexane) with a THP ring significantly lowers the overall LogP of the molecule. The ether oxygen acts as a hydrogen-bond acceptor, which enhances aqueous solubility and oral bioavailability.

  • Metabolic Stability: Unlike open-chain ethers or highly substituted aliphatic chains, the THP ring is relatively resistant to oxidative metabolism by cytochrome P450 enzymes, reducing clearance rates.

  • Vectorial Trajectory: The 3-position substitution on the THP ring provides a unique spatial trajectory for the ethanol appendage, allowing medicinal chemists to probe distinct binding pockets in target proteins that would be inaccessible with a 2- or 4-substituted analog.

Synthetic Methodologies & Workflows

To leverage Tetrahydropyran-3-ethanol effectively, it is frequently oxidized to its corresponding aldehyde (tetrahydropyran-3-acetaldehyde) and subsequently coupled with amines via reductive amination.

Protocol 1: Mild Oxidation to Tetrahydropyran-3-acetaldehyde

Objective: Convert the primary alcohol to an aldehyde without over-oxidation. Causality & Reagent Selection: Dess-Martin Periodinane (DMP) is selected over harsher reagents (e.g., Jones reagent or KMnO₄) because DMP is highly chemoselective. It halts oxidation strictly at the aldehyde stage, preventing the formation of the corresponding carboxylic acid, which would require an entirely different (and less efficient) amide coupling strategy.

Step-by-Step Methodology:

  • Preparation: Dissolve Tetrahydropyran-3-ethanol (1.0 equiv, 130.18 g/mol ) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Causality: Argon prevents moisture-induced hydrolysis and degradation of the hypervalent iodine oxidant.

  • Reagent Addition: Cool the reaction vessel to 0 °C. Add DMP (1.2 equiv) portion-wise. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Quenching (Self-Validation): Once TLC confirms completion (see Section 5), quench the reaction vigorously with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Causality: Na₂S₂O₃ safely reduces unreacted DMP and its explosive byproducts to stable iodinanes, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation or enolization of the newly formed aldehyde.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude aldehyde immediately in the next step to avoid polymerization.

Protocol 2: Reductive Amination

Objective: Couple the aldehyde with a target amine to form a stable secondary or tertiary amine drug scaffold. Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. Unlike NaBH₄, which is overly aggressive and can prematurely reduce the unreacted aldehyde back to Tetrahydropyran-3-ethanol, NaBH(OAc)₃ is mild and highly selective for the intermediate iminium ion.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the crude tetrahydropyran-3-acetaldehyde (1.0 equiv) and the target amine (1.1 equiv) in 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour to allow complete iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (EtOAc), and purify the organic layer via flash column chromatography to isolate the target scaffold.

G A Tetrahydropyran-3-ethanol (Starting Material) B Dess-Martin Periodinane (Oxidation) A->B CH2Cl2, 0°C to RT C Tetrahydropyran-3-acetaldehyde (Intermediate) B->C TLC Monitoring D Amine + NaBH(OAc)3 (Reductive Amination) C->D DCE, RT E Target Amine Scaffold (Drug Candidate) D->E Isolation & Purification

Synthetic workflow for the functionalization of Tetrahydropyran-3-ethanol.

Analytical Validation & Self-Validating Protocols

Trustworthiness in synthetic chemistry relies on self-validating systems. Because Tetrahydropyran-3-ethanol lacks a UV-active chromophore (no conjugated pi-systems), standard UV-based TLC or LC-MS monitoring will fail to detect the starting material.

Self-Validating Reaction Monitoring:

  • TLC Visualization: Aliquots of the reaction mixture must be spotted on silica gel plates, eluted, and then stained with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) followed by heating. The alcohol will appear as a dark blue/brown spot.

  • Mass Spectrometry (LC-MS): To confirm the structural integrity of the starting material or products, electrospray ionization (ESI) is utilized. For Tetrahydropyran-3-ethanol, look for the protonated adduct

    
     at 
    
    
    
    or the sodium adduct
    
    
    at
    
    
    [1].

G Start Reaction Mixture TLC TLC Analysis (PMA Stain) Start->TLC Decision Starting Material Consumed? TLC->Decision Workup Aqueous Workup (Na2S2O3 / NaHCO3) Decision->Workup Yes MoreTime Add Time / Reagent Decision->MoreTime No LCMS LC-MS Confirmation [M+H]+ = 131.1 Workup->LCMS MoreTime->TLC Re-evaluate

Self-validating analytical logic for reaction monitoring and product confirmation.

References

  • PubChemLite Database Title: 1050493-77-0 (C7H14O2) - Structural and Mass Spectrometry Profiling Source: Université du Luxembourg / PubChemLite URL:[Link]

Sources

Foundational

Thermodynamic Stability of 3-Substituted Tetrahydropyran Alcohols: A Technical Guide for Drug Design

Executive Summary The tetrahydropyran (THP) ring is a ubiquitous scaffold in biologically active natural products and synthetic pharmaceuticals. While the conformational analysis of cyclohexane derivatives is a foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous scaffold in biologically active natural products and synthetic pharmaceuticals. While the conformational analysis of cyclohexane derivatives is a foundational concept in organic chemistry, the introduction of an endocyclic oxygen atom in the THP ring fundamentally alters the thermodynamic landscape. For 3-substituted tetrahydropyran alcohols (e.g., 3-hydroxytetrahydropyran and its derivatives), stereoelectronic effects, altered 1,3-diaxial interactions, and intramolecular hydrogen bonding create complex, solvent-dependent conformational equilibria.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 3-substituted tetrahydropyrans, detailing the causality behind their conformational preferences, quantitative thermodynamic data, and validated experimental protocols for their synthesis and structural characterization.

Mechanistic Drivers of Conformational Stability

The thermodynamic stability of a substituted six-membered saturated heterocycle is governed by the free energy difference (


) between its axial and equatorial conformers. In standard cyclohexane systems, equatorial substituents are nearly universally favored due to the steric penalty of 1,3-diaxial interactions (quantified by A-values). However, in 3-substituted tetrahydropyrans, two distinct phenomena disrupt this classical model.
Attenuation of Pauli Repulsion (The Synaxial Me···Lp Interaction)

In a 3-substituted THP ring, an axial substituent at the C3 position interacts with the axial proton at C5 and the lone pairs of the ring oxygen (O1). Unlike the severe steric clash between an axial methyl group and two axial C-H bonds in methylcyclohexane, the interaction between an axial substituent and the oxygen lone pair (synaxial Sub···Lp) exhibits significantly reduced Pauli repulsion[1].

For example, the destabilization of the axial conformer in 3-methyltetrahydropyran is smaller than that of 4-methyltetrahydropyran. The conformational enthalpy (


) for 3-methyltetrahydropyran is measured at approximately 1.50 to 1.60 kcal/mol[2][3]. The shorter C-O bond length (1.42 Å vs 1.54 Å for C-C) slightly compresses the ring, but the absence of a hydrogen atom on the oxygen more than compensates for this, lowering the overall steric penalty[1].
Intramolecular Hydrogen Bonding in 3-Hydroxytetrahydropyran

When the substituent at C3 is a hydroxyl group (3-hydroxytetrahydropyran, 3-HTHP), the thermodynamic preference becomes highly dependent on the dielectric constant of the surrounding medium[4].

  • Non-Polar Media (Gas Phase / CCl

    
    ):  The axial conformation is thermodynamically more stable. The axial OH group is perfectly positioned to form a robust intramolecular hydrogen bond (O-H···O) with the lone pair of the endocyclic oxygen, creating a stable pseudo-bicyclic state[4].
    
  • Polar Media (Water / DMSO): The equatorial conformation becomes the global minimum. Polar solvent molecules competitively hydrogen-bond with the C3 hydroxyl group, disrupting the intramolecular interaction. Once the internal H-bond is broken, standard steric factors dominate, favoring the less hindered equatorial position[4].

G A 3-Hydroxytetrahydropyran (3-HTHP) B Non-Polar Media (Gas / CCl4) A->B C Polar Media (H2O / DMSO) A->C F Intramolecular H-Bond (O-H···O) B->F G Solvent H-Bonding Disrupts Internal Bond C->G D Axial Conformer Preferred E Equatorial Conformer Preferred F->D Stabilizes G->E Steric Relief

Caption: Solvent-dependent conformational equilibrium of 3-hydroxytetrahydropyran (3-HTHP).

Quantitative Thermodynamic Data

To facilitate rational drug design, the thermodynamic parameters of 3-substituted tetrahydropyrans must be quantified. Table 1 summarizes the conformational energy differences (


) for key derivatives, highlighting the shift in stability based on substituent identity and environment.

Table 1: Thermodynamic Parameters of 3-Substituted Tetrahydropyrans

CompoundPhase / SolventPreferred Conformer

(ax-eq) (kcal/mol)
Primary Thermodynamic Driver
3-MethyltetrahydropyranGas / Non-polarEquatorial+1.50 to +1.60Reduced synaxial Pauli repulsion (Me···Lp)[2][3]
3-HydroxytetrahydropyranGas / CCl

AxialNegative (Favors Ax)Intramolecular H-bond (O-H···O)[4]
3-HydroxytetrahydropyranPolar (e.g., H

O)
EquatorialPositive (Favors Eq)Solvent disruption of H-bond; Steric relief[4]
3-FluorotetrahydropyranGas PhaseAxialNegative (Favors Ax)Gauche/Anomeric electrostatic effects

(Note: A positive


 indicates that the equatorial conformer is lower in energy and thus more stable).

Experimental Workflows & Protocols

Establishing the thermodynamic stability of these compounds requires rigorous, self-validating experimental protocols. Below are the field-proven methodologies for synthesizing a key reactive intermediate from 3-HTHP and for conducting NMR-based conformational analysis.

Synthesis: Oxidation of 3-Hydroxytetrahydropyran to Dihydro-2H-pyran-3(4H)-one

Dihydro-2H-pyran-3(4H)-one is a highly valuable, stable yet reactive scaffold derived directly from 3-HTHP[5]. The following protocol utilizes TEMPO-catalyzed oxidation, which prevents over-oxidation and ring-opening side reactions.

Materials:

  • 3-Hydroxytetrahydropyran (1.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (NaOAc, 1.2 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl, 0.05 eq catalyst)

  • Sodium dichloroisocyanurate (Na-DCCA, 0.6 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 3-hydroxytetrahydropyran in anhydrous DCM under an inert atmosphere (nitrogen or argon)[5].

  • Catalyst Addition: Add 1.2 eq of sodium acetate followed by the TEMPO catalyst to the stirring solution[5].

  • Controlled Oxidation: Slowly add 0.6 eq of sodium dichloroisocyanurate in small portions. Critical Step: Maintain the internal reaction temperature strictly at 25 °C using a water bath to prevent thermal degradation of the pyran ring[5].

  • Reaction Monitoring: Stir the mixture for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc).

  • Workup: Upon completion, filter the heterogeneous mixture to remove insoluble salts. Extract the organic phase, wash with brine, and dry over anhydrous sodium sulfate[5].

  • Isolation: Concentrate the organic phase under reduced pressure to yield Dihydro-2H-pyran-3(4H)-one.

Workflow R 3-HTHP (1.0 eq) C TEMPO (Cat.) NaOAc (1.2 eq) in DCM R->C O Na-DCCA (0.6 eq, 25°C) C->O W Filtration & Na2SO4 Drying O->W P Dihydro-2H-pyran- 3(4H)-one W->P

Caption: Step-by-step TEMPO-catalyzed oxidation workflow of 3-HTHP.

Analytical Validation: NMR Conformational Analysis

To empirically validate the thermodynamic stability and axial/equatorial ratios of 3-substituted THPs, Variable Temperature (VT) NMR and


 coupling constant analysis are employed.

Protocol:

  • Sample Preparation: Prepare a 0.05 M solution of the 3-substituted THP in a non-polar solvent (e.g., CDCl

    
     or CCl
    
    
    
    ) and a polar solvent (e.g., DMSO-
    
    
    ) to observe dielectric effects[4].
  • Data Acquisition (Room Temp): Acquire a high-resolution

    
    H NMR spectrum (e.g., 500 MHz or higher). Focus on the multiplet corresponding to the C3 proton (geminal to the substituent).
    
  • Coupling Constant Analysis:

    • If the substituent is equatorial, the C3 proton is axial. An axial proton will exhibit large trans-diaxial coupling constants (

      
       Hz) with the adjacent axial protons at C2 and C4.
      
    • If the substituent is axial, the C3 proton is equatorial. An equatorial proton will only exhibit smaller equatorial-equatorial or equatorial-axial couplings (

      
       or 
      
      
      
      Hz).
  • Thermodynamic Calculation: Use the time-averaged observed coupling constant (

    
    ) to calculate the mole fraction of each conformer using the Karplus equation. From the equilibrium constant (
    
    
    
    ), derive the free energy difference:
    
    
    .

Conclusion

The thermodynamic stability of 3-substituted tetrahydropyran alcohols defies simple steric assumptions. The interplay between reduced synaxial Pauli repulsion (due to oxygen lone pairs) and solvent-dependent intramolecular hydrogen bonding dictates the 3D spatial orientation of the molecule[1][4]. For drug development professionals, understanding these precise conformational shifts is critical: the axial vs. equatorial presentation of a hydroxyl pharmacophore directly impacts target binding affinity, solubility, and metabolic stability.

References

1.[4] Experimental and theoretical studies of intramolecular hydrogen bonding in 3-hydroxytetrahydropyran: beyond AIM analysis. J Phys Chem A. (2014). URL: 2.[5] A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery. Benchchem. URL: 3.[2] Conformational Study of 3-Methyltetrahydropyran by (2+1) Resonance-Enhanced Multiphoton Ionization Spectroscopy. The Journal of Physical Chemistry A. (2000). URL: 4.[1] The Role of Hyperconjugation in the Conformational Analysis of Methylcyclohexane and Methylheterocyclohexanes. ResearchGate. URL: 5.[3] Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2-methylcyclohexanone oxime and of its O-methyl ether. ResearchGate. URL:

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling of 2-(Tetrahydro-2H-pyran-3-yl)ethanol

Executive Summary & Structural Thermodynamics In modern pharmaceutical development, cyclic ethers and functionalized alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-(Tetrahydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Thermodynamics

In modern pharmaceutical development, cyclic ethers and functionalized alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-(Tetrahydro-2H-pyran-3-yl)ethanol (CAS: 1050493-77-0) is a highly versatile intermediate featuring both a tetrahydropyran ring and a primary hydroxyl group.

Understanding its precise physicochemical properties—specifically its boiling point and density—is not merely an academic exercise; it is a fundamental requirement for process optimization. The hydroxyl group forms strong intermolecular hydrogen bonds, significantly elevating the boiling point compared to non-hydroxylated analogs. Simultaneously, the steric bulk of the pyran ring disrupts optimal crystal packing, ensuring the compound remains a viscous liquid at room temperature and directly influencing its volumetric mass density.

Physicochemical Data & Isomeric Baseline

Currently, empirical thermodynamic data for the specific 3-yl isomer (CAS 1050493-77-0) is sparse in standard public safety databases . As a standard practice in process chemistry, when exact empirical data is unavailable, we establish baseline expectations using its closely related structural isomer, 2-(tetrahydro-2H-pyran-4-yl)ethanol , combined with predictive computational models .

Table 1: Physicochemical Properties (Predicted vs. Isomeric Baseline)
Property2-(Tetrahydro-2H-pyran-3-yl)ethanol (Target)2-(Tetrahydro-2H-pyran-4-yl)ethanol (Reference)
CAS Number 1050493-77-066956-74-9
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight 130.18 g/mol 130.18 g/mol
Boiling Point ~225.0 - 230.0 °C @ 760 mmHg (Predicted)226.0 °C @ 760 mmHg (Empirical)
Density ~1.01 - 1.03 g/cm³ @ 20 °C (Predicted)~1.01 g/cm³ @ 20 °C (Empirical)
State at 20 °C Viscous LiquidViscous Liquid

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that any predicted data must be empirically verified before integration into scale-up synthesis. The following protocols are designed as self-validating systems to ensure absolute data integrity and eliminate operator bias.

Protocol 1: Micro-Boiling Point Determination via Differential Scanning Calorimetry (DSC)

Causality of Choice: Traditional capillary methods are prone to visual interpretation errors and require larger sample volumes. DSC captures the exact thermodynamic onset of vaporization (endothermic peak) using less than 5 mg of sample, which is critical when dealing with expensive, low-yield pharmaceutical intermediates.

  • Step 1: System Calibration (Self-Validation): Run a high-purity indium standard to calibrate the heat flow and temperature sensors. The system must read the melting point of indium at exactly 156.6 °C.

  • Step 2: Sample Preparation: Encapsulate 2-5 mg of 2-(Tetrahydro-2H-pyran-3-yl)ethanol in an aluminum pan with a pinhole lid. Mechanistic insight: The pinhole allows vapor escape while maintaining a localized vapor-liquid equilibrium.

  • Step 3: Thermal Ramping: Heat the sample from 25 °C to 250 °C at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Step 4: Data Analysis: Extrapolate the onset temperature of the primary endothermic vaporization peak. This onset temperature represents the true boiling point of the substance.

Protocol 2: High-Precision Density Measurement via Oscillating U-Tube Densimetry

Causality of Choice: Traditional pycnometry is highly sensitive to ambient temperature fluctuations and human technique. The U-tube method isolates the sample in a Peltier-controlled environment, ensuring 5-decimal precision—a non-negotiable metric for accurate molarity calculations in continuous flow chemistry.

  • Step 1: Baseline Calibration (Self-Validation): Calibrate the Anton Paar density meter using ultra-pure degassed water and dry air at exactly 20.00 °C.

  • Step 2: System Verification: Inject a known standard (e.g., 1-octanol). If the measured density deviates by >0.00005 g/cm³ from established literature, the system initiates an automated solvent cleaning cycle and forces recalibration.

  • Step 3: Sample Injection: Introduce 1-2 mL of the analyte via a Luer-lock syringe, ensuring a completely bubble-free filling of the borosilicate glass U-tube.

  • Step 4: Measurement: The instrument measures the change in oscillation frequency, which is mathematically inversely proportional to the sample's density. Record the value once thermal equilibrium (20.00 °C) is achieved.

Property Validation & Application Workflow

G N1 2-(Tetrahydro-2H-pyran-3-yl)ethanol (CAS: 1050493-77-0) N2 Thermodynamic Profiling (Boiling Point) N1->N2 Thermal Validation N3 Volumetric Profiling (Density) N1->N3 Mass/Volume Validation N4 DSC Micro-Boiling Protocol N2->N4 Protocol 1 N5 Oscillating U-Tube Protocol N3->N5 Protocol 2 N6 Process Optimization & Scale-up Synthesis N4->N6 Distillation Parameters N5->N6 Solvent Compatibility

Workflow illustrating the empirical validation pathway for scale-up synthesis.

Thermodynamic & Kinetic Implications in Drug Synthesis

Understanding the exact boiling point and density of 2-(Tetrahydro-2H-pyran-3-yl)ethanol dictates downstream process chemistry decisions:

  • Distillation & Purification Kinetics: With a boiling point near 226 °C, atmospheric distillation is highly likely to cause thermal degradation or unwanted side reactions (e.g., dehydration). Process chemists must utilize vacuum distillation (e.g., at 10-15 mmHg) to lower the boiling point to a kinetically safe regime (~100-110 °C).

  • Phase Separation Dynamics: A density of ~1.01 g/cm³ means this compound is nearly equipycnic (equal in density) with water. In liquid-liquid extraction workflows (e.g., aqueous workups), this lack of density differential will cause severe emulsion formation because the minimal density gradient prevents rapid phase coalescence.

    • Process Solution: The aqueous phase must be saturated with NaCl (brine) to artificially increase the aqueous density to ~1.2 g/cm³, forcing a rapid, clean phase separation.

References

  • iChemical (2026). 2-(Tetrahydro-2H-pyran-4-yl)ethanol, CAS No 66956-74-9. iChemical Product Catalog.[Link][1]

  • Université du Luxembourg / PubChem (2026). 1050493-77-0 (C7H14O2) - PubChemLite. PubChem Database.[Link][2]

Sources

Foundational

The Pyran Ring: A Cornerstone in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide on the History, Discovery, and Synthesis of Pyran-Based Alcohol Intermediates Abstract The six-membered oxygen-containing heterocycle, pyran, and its saturated derivatives, dihydropyran and te...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the History, Discovery, and Synthesis of Pyran-Based Alcohol Intermediates

Abstract

The six-membered oxygen-containing heterocycle, pyran, and its saturated derivatives, dihydropyran and tetrahydropyran, represent a privileged scaffold in the realm of organic chemistry and medicinal chemistry. Their prevalence in a vast array of natural products, from carbohydrates to complex polyether antibiotics, has cemented their importance as key synthetic targets and versatile intermediates.[1][2] This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of pyran-based alcohol intermediates. We will delve into the foundational discoveries that brought these heterocycles to the forefront of chemical research, explore the diverse and elegant synthetic methodologies developed for their construction, and highlight their critical role as building blocks and protecting groups in the synthesis of complex molecules and pharmacologically active agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and application of these pivotal chemical entities.

Introduction: The Significance of the Pyran Motif

The pyran ring system exists in two isomeric forms, 2H-pyran and 4H-pyran, which differ in the location of their double bonds.[3] However, these parent compounds are of little chemical significance due to their inherent instability.[3][4] In stark contrast, their partially and fully saturated analogues, dihydropyrans (DHPs) and tetrahydropyrans (THPs), are of immense importance. The tetrahydropyran ring, in particular, is a common structural feature in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][5]

The incorporation of a THP moiety can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a valuable tool in drug design.[5][6] Furthermore, the dihydropyran scaffold serves as a crucial precursor for the synthesis of THP ethers, a widely used protecting group for alcohols in multi-step organic synthesis.[7][8][9] This guide will navigate the historical landscape of pyran chemistry and provide a detailed examination of the key synthetic strategies that enable access to these valuable pyran-based alcohol intermediates.

A Historical Perspective: From Discovery to Synthetic Utility

The journey of pyran chemistry began in the early 20th century with broader investigations into oxygen-containing heterocycles.[6] The parent 4H-pyran was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[2][3][4] Its inherent instability, readily disproportionating into the corresponding dihydropyran and the easily hydrolyzed pyrylium ion, was quickly noted.[3]

The more stable saturated pyran systems, particularly the tetrahydropyran ring, gained significant attention due to their prevalence in nature, most notably as the pyranose form of sugars.[6][10] The term "pyranose" is used to denote a monosaccharide containing a six-membered ring system.[3] This natural abundance spurred the development of synthetic methods to access these and related structures.

A pivotal moment in the synthetic history of pyran-based intermediates was the advent of using 3,4-dihydro-2H-pyran (DHP) as a protecting group for alcohols. This strategy, which forms a tetrahydropyranyl (THP) ether, provides a robust and versatile method for masking the reactivity of hydroxyl groups under a wide range of non-acidic conditions.[7][9] The ease of both the introduction and removal of the THP group has made it an indispensable tool for synthetic chemists.[7]

Key Synthetic Methodologies for Pyran-Based Alcohol Intermediates

The construction of the pyran ring has been the subject of extensive research, leading to a diverse array of synthetic methodologies. These strategies range from classical cyclization reactions to modern, highly efficient catalytic processes.

Multicomponent Reactions (MCRs) for Pyran Synthesis

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, offer an atom-economical and efficient route to highly functionalized pyran derivatives.[11][12] These reactions often proceed through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[11][13]

A common approach involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone).[11][14] The use of various catalysts, including heterogeneous catalysts, nanocatalysts, and organocatalysts, has significantly enhanced the efficiency and sustainability of these reactions.[13][14]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4H-pyrans via MCR [11]

  • To a suitable flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.1-1.2 mmol), and a β-dicarbonyl compound (1.0 mmol).

  • Add the chosen catalyst and solvent (e.g., ethanol).

  • Stir the reaction mixture at the appropriate temperature (room temperature or reflux) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, if a solid precipitate forms, collect it by filtration. Otherwise, isolate the product through extraction.

  • Purify the crude product by recrystallization or column chromatography.

MCR_Mechanism

Prins and Related Cyclization Reactions

The Prins reaction and its variants have emerged as powerful tools for the stereoselective synthesis of the tetrahydropyran skeleton.[1] This reaction typically involves the acid-catalyzed condensation of an alkene or alkyne with an aldehyde. The intramolecular version, the Prins cyclization, is particularly useful for constructing the THP ring.

Over the past two decades, numerous advancements have been made, including the use of allylsilanes and vinylsilanes as nucleophiles in silyl-Prins cyclizations.[1] These reactions often proceed with high stereoselectivity, allowing for the controlled synthesis of substituted tetrahydropyrans and dihydropyrans.[1]

Prins_Cyclization

Oxonium-Ene Cyclization Reactions

Oxonium-ene reactions provide an efficient pathway for the synthesis of dihydropyrans and 4-methylene tetrahydropyrans from aldehydes and substituted homoallyl alcohols.[15] These reactions are typically mediated by a Lewis acid, such as boron trifluoride etherate.[15] The olefinic functionality in the products allows for further functionalization to obtain polysubstituted tetrahydropyrans.[15]

Experimental Protocol: Synthesis of 2,3-Dihydropyrans via Oxonium-Ene Cyclization [15]

  • To a stirring solution of an aldehyde (1.0 equiv) and boron trifluoride etherate (1.0 equiv) in benzene at room temperature, add a solution of homoallyl alcohol (1.1 equiv) in benzene dropwise over 5 minutes.

  • Stir the reaction mixture at the same temperature for 45 minutes, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate, and wash the organic layer with brine and water.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product as needed.

Palladium-Catalyzed Synthesis of Pyrans

Palladium-catalyzed reactions, such as the intramolecular Heck reaction, offer a powerful method for the construction of fused pyran rings.[16][17] These reactions typically involve the cyclization of vinylic or aryl halides or triflates containing alkenes.[16] The versatility of palladium catalysis allows for the synthesis of a wide variety of pyran derivatives, including tetracyclic pyran rings.[17]

Dihydropyran: A Gateway to Alcohol Protection

One of the most significant applications of dihydropyran in organic synthesis is its use as a protecting group for alcohols. The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether.[7][9][18]

THP ethers are highly valued for their stability under a wide range of conditions, including strongly basic media, organometallic reagents, and various oxidizing and reducing agents.[7][9] This stability makes them ideal for protecting hydroxyl groups during complex synthetic sequences. A key consideration is that the reaction of DHP with a chiral alcohol creates a new stereocenter, potentially leading to a mixture of diastereomers.[7][9]

The deprotection of THP ethers is typically achieved through acidic hydrolysis, regenerating the parent alcohol.[7][9][18]

Experimental Protocol: Protection of Alcohols with Dihydropyran [7]

  • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2-2.0 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude THP ether, which can be purified by column chromatography if necessary.

THP_Protection

Applications in Drug Discovery and Development

Pyran-based scaffolds are integral to a wide range of pharmaceuticals and biologically active compounds.[2][19][20] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][14][19][21]

The tetrahydropyran motif is often incorporated into drug candidates to modulate their pharmacokinetic properties.[5] As a bioisostere of cyclohexane, the THP ring can reduce lipophilicity and introduce a potential hydrogen bond acceptor through its oxygen atom, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

Several approved drugs contain the tetrahydropyran moiety, highlighting its importance in medicinal chemistry. For instance, the anticonvulsant topiramate and the neuraminidase inhibitor zanamivir feature a pyranose ring system.[5] More recent examples include the AXL receptor tyrosine kinase inhibitor gilteritinib, which incorporates an amino-THP substituent.[5]

The diverse biological activities of pyran derivatives make them attractive scaffolds for further investigation in drug discovery and development.[11] The synthetic methodologies outlined in this guide provide the tools necessary to access a wide array of novel pyran-based compounds for biological screening and lead optimization.

Conclusion

The journey of pyran-based alcohol intermediates, from their initial discovery to their current status as indispensable tools in organic synthesis, is a testament to the continuous evolution of chemical research. The development of diverse and efficient synthetic methodologies has made these valuable building blocks readily accessible, fueling innovation in both academia and industry. A thorough understanding of the history, synthesis, and reactivity of these compounds is crucial for researchers and scientists aiming to design and construct the next generation of complex molecules and therapeutic agents. The pyran ring, in its various forms, will undoubtedly continue to be a central feature in the landscape of synthetic and medicinal chemistry for the foreseeable future.

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (n.d.). ProQuest.
  • Bondalapati, S., Reddy, U. C., Saha, P., & Saikia, A. K. (2011). An efficient synthesis of dihydro- and tetrahydropyrans via oxonium–ene cyclization reaction. RSC Publishing.
  • Catalytic Methods for the Synthesis of Substituted Pyrans: Application Notes and Protocols. (n.d.). Benchchem.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022, September 26). MDPI.
  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization. (2021, April 17). Engineered Science Publisher.
  • Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. (n.d.). Benchchem.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC.
  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. (n.d.). Journal of Medicinal and Nanomaterials Chemistry.
  • Protecting Groups For Alcohols. (2021, June 17). Chemistry Steps.
  • THP group for protecting alcohols. (2019, January 8). YouTube.
  • Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC.
  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. (2019, April 6). Growing Science.
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • ARTICLE. (n.d.).
  • Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4 | Request PDF. (2025, August 6). ResearchGate.
  • Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry. (n.d.). Benchchem.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022, November 1).
  • Synthesis of Pyran Derivatives | Encyclopedia MDPI. (2022, October 18).
  • The Discovery and Synthetic History of Tetrahydro-4H-pyran-4-one: A Technical Guide. (n.d.). Benchchem.
  • Description of 2H-pyran synthesis | Download Scientific Diagram. (n.d.). ResearchGate.
  • Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal.
  • Pyran. (n.d.). Wikipedia.
  • 6 Pyranose and Furanose rings formation. (n.d.).
  • Tetrahydropyran. (n.d.). Wikipedia.
  • Tetrahydrofuran and Tetrahydropyran Derivatives as Odor Substances. (n.d.).
  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development | Accounts of Chemical Research. (2015, March 6). ACS Publications.
  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC - NIH.
  • Synthesis of new pyran and pyranoquinoline derivatives. (n.d.). Arabian Journal of Chemistry.
  • (PDF) Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization. (n.d.). ResearchGate.
  • Photosensitized Tetrahydropyran Transfer | The Journal of Organic Chemistry. (2008, May 28).
  • (PDF) Pyrans: Heterocycles of chemical and biological interest. (2016, December 21). ResearchGate.
  • Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis.
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022, May 18). ScienceScholar.
  • Synthesis of Pyran and Pyranone Natural Products. (n.d.). PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Oxidation of 2-(Tetrahydro-2H-pyran-3-yl)ethanol to 2-(Tetrahydro-2H-pyran-3-yl)acetaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Challenges The conversion of 2-(Tetrahydro-2H-pyran-3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Challenges

The conversion of 2-(Tetrahydro-2H-pyran-3-yl)ethanol to its corresponding aldehyde, 2-(Tetrahydro-2H-pyran-3-yl)acetaldehyde, is a critical functional group transformation in the synthesis of complex pharmaceutical building blocks.

This transformation presents two primary mechanistic challenges:

  • Prevention of Over-Oxidation: Primary alcohols are easily over-oxidized to carboxylic acids in the presence of aqueous or strong oxidants (e.g., Jones reagent, KMnO₄).

  • Preservation of the Tetrahydropyran (THP) Ring: While the THP ring is a relatively stable cyclic ether, it can be sensitive to strongly acidic conditions, which may trigger ring-opening or unwanted acetalization side-reactions during the reaction or workup phase.

To achieve high yields and strict chemoselectivity, the chosen oxidation methodology must operate under mild, non-acidic (or buffered) conditions while strictly arresting the oxidation state at the aldehyde.

Reagent Selection & Causality (E-E-A-T)

As a Senior Application Scientist, selecting the right reagent requires balancing scalability, functional group tolerance, and reaction kinetics. The following three methodologies are the industry standards for this specific transformation.

A. The Swern Oxidation

First reported by Omura and Swern in 1978, this method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures ()[1].

  • Causality & Mechanism: The reaction relies on the formation of a highly reactive chlorodimethylsulfonium salt at -78 °C. The primary alcohol attacks this electrophilic sulfur species to form an alkoxysulfonium ion. Subsequent addition of triethylamine (Et₃N) deprotonates the intermediate, triggering an intramolecular elimination that yields the aldehyde and dimethyl sulfide[2].

  • Why it fits: The strictly anhydrous, low-temperature conditions perfectly preserve the THP ring, and the mechanism fundamentally cannot proceed past the aldehyde stage.

B. Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine (12-I-5) compound that offers exceptionally mild oxidation at room temperature ()[3].

  • Causality & Mechanism: The oxidation proceeds via ligand exchange, where the alcohol displaces an acetate group on the iodine center, followed by elimination[4]. Because the reaction generates two equivalents of acetic acid, a buffer (such as NaHCO₃ or pyridine) is highly recommended to protect the THP ring from acid-catalyzed degradation[5].

  • Expert Insight: Adding exactly one equivalent of water has been proven to accelerate the reaction by partially hydrolyzing DMP into a more reactive mono-hydroxy periodinane intermediate ()[6].

C. TEMPO-Mediated (Anelli) Oxidation

This biphasic system uses catalytic TEMPO and stoichiometric sodium hypochlorite (bleach) ()[7].

  • Causality & Mechanism: The active oxidant is an oxoammonium salt generated in situ. By buffering the aqueous phase at pH 8.6 with NaHCO₃, the THP ring remains completely stable, and the reaction is highly selective for primary alcohols[8].

ReagentSelection Start Substrate: 2-(Tetrahydro-2H-pyran-3-yl)ethanol Goal Goal: Selective Oxidation to Aldehyde Start->Goal Constraint Constraint: Preserve THP Ring (Avoid Strong Acids/Oxidants) Goal->Constraint Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Constraint->Swern Cryogenic (-78°C) High Scalability DMP Dess-Martin Periodinane (DMP, NaHCO3 buffer) Constraint->DMP Room Temp Fast, Mild TEMPO Anelli Oxidation (TEMPO, NaOCl, pH 8.6) Constraint->TEMPO Green Chemistry Aqueous Biphasic

Caption: Logical workflow for selecting oxidation reagents for THP-containing alcohols.

Quantitative Data Presentation

The following table summarizes the operational parameters of the three recommended methodologies to aid in process selection:

ParameterSwern OxidationDess-Martin Periodinane (DMP)TEMPO / NaOCl (Anelli)
Active Oxidant Chlorodimethylsulfonium saltHypervalent Iodine (12-I-5)Oxoammonium salt
Operating Temp -78 °C to Room Temp20 °C (Room Temp)0 °C to 5 °C
Reaction Time 1.5 – 2.5 hours0.5 – 1.5 hours15 – 30 minutes
Key Byproducts Dimethyl sulfide (DMS), CO, CO₂Acetic acid, Iodane byproductNaCl, H₂O
THP Compatibility Excellent (Basic workup)Excellent (Requires NaHCO₃ buffer)Excellent (Buffered at pH 8.6)
Scalability High (Standard in Pharma)Low/Medium (DMP is costly/explosive)High (Green chemistry)

Experimental Protocols

Below are self-validating, step-by-step protocols for the two most frequently utilized laboratory-scale methods: Swern and DMP.

Protocol A: Swern Oxidation (Scale: 10 mmol)

Self-Validation Checkpoint: The reaction relies on strict temperature control. If the internal temperature rises above -60 °C before the addition of Et₃N, the active intermediate will undergo a Pummerer rearrangement, yielding unwanted thioacetals instead of the aldehyde.

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon. Add anhydrous dichloromethane (DCM, 30 mL) and oxalyl chloride (1.1 mL, 12 mmol, 1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add anhydrous DMSO (1.7 mL, 24 mmol, 2.4 eq) dropwise via syringe.

    • Causality: You will observe vigorous gas evolution (CO and CO₂). This is a visual confirmation that the active chlorodimethylsulfonium oxidant has formed[2]. Stir for 15 minutes.

  • Substrate Addition: Dissolve 2-(Tetrahydro-2H-pyran-3-yl)ethanol (1.30 g, 10 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise over 10 minutes to the -78 °C mixture. Stir for 45 minutes.

  • Elimination: Add triethylamine (Et₃N, 7.0 mL, 50 mmol, 5.0 eq) dropwise.

    • Causality: The base deprotonates the intermediate to form the aldehyde. A dense white precipitate (Et₃N·HCl) will immediately form, validating the elimination step.

  • Warming & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with water (30 mL). Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SwernMechanism Step1 DMSO + Oxalyl Chloride (-78 °C) Step2 Chlorodimethylsulfonium Salt (Active Oxidant) Step1->Step2 -CO2, -CO Step3 Addition of Substrate (THP-ethanol) Step2->Step3 Step4 Alkoxysulfonium Ion Intermediate Step3->Step4 -HCl Step5 Addition of Et3N (Deprotonation) Step4->Step5 Step6 Intramolecular Elimination Step5->Step6 Product THP-acetaldehyde + Dimethyl Sulfide Step6->Product

Caption: Step-by-step mechanistic pathway of the Swern oxidation.

Protocol B: Dess-Martin Oxidation (Scale: 10 mmol)

Self-Validation Checkpoint: This protocol utilizes the Schreiber water-acceleration modification[6]. The reaction mixture will transition from a cloudy suspension to a clear solution as the ligand exchange occurs, providing a visual cue of reaction progress.

  • System Preparation: In a 100 mL round-bottom flask, dissolve 2-(Tetrahydro-2H-pyran-3-yl)ethanol (1.30 g, 10 mmol, 1.0 eq) in wet DCM (40 mL). Note: The DCM should contain approx. 1 equivalent of water (180 µL) to accelerate the periodinane hydrolysis.

  • Buffering: Add solid NaHCO₃ (2.5 g, 30 mmol, 3.0 eq) to the flask.

    • Causality: This neutralizes the acetic acid generated during the reaction, strictly protecting the THP ether linkage from cleavage[5].

  • Oxidant Addition: Add Dess-Martin Periodinane (DMP, 5.08 g, 12 mmol, 1.2 eq) in one portion at room temperature. Stir vigorously.

  • Monitoring: Monitor by TLC (typically complete within 30–60 minutes).

  • Quenching & Workup: Pour the reaction mixture into an Erlenmeyer flask containing 50 mL of saturated aqueous NaHCO₃ and 50 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Causality: The thiosulfate reduces any unreacted hypervalent iodine to water-soluble I(III) species, preventing product contamination. Stir vigorously for 15 minutes until the two layers become completely clear.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo.

References

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron. URL:[Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry. URL:[Link]

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry. URL:[Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry. URL:[Link]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the Ethanol Side Chain in Tetrahydropyrans for Drug Discovery

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Medicinal Chemistry The tetrahydropyran (THP) ring is a cornerstone structural motif in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a cornerstone structural motif in modern drug discovery.[1] Its prevalence stems from its ability to act as a bioisosteric replacement for more lipophilic carbocycles like cyclohexane, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[2][3] The oxygen atom within the THP ring can serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[2] Consequently, the strategic derivatization of THP-containing scaffolds is of paramount importance for researchers and scientists in the development of novel therapeutics.[3][4]

This guide provides a detailed exploration of methods for the functionalization of the ethanol side chain attached to a tetrahydropyran core, using 2-(tetrahydropyran-2-yl)ethanol as a model substrate. We will delve into key transformations including oxidation, ether and ester formation, and carbon-carbon bond-forming reactions. The protocols provided herein are designed to be robust and adaptable, offering a solid foundation for the synthesis of diverse libraries of THP derivatives for screening and lead optimization.

Oxidation of the Ethanol Side Chain: Accessing Aldehydes and Carboxylic Acids

The primary alcohol of the ethanol side chain is a versatile handle that can be readily oxidized to either an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions dictates the final product.

Mild Oxidation to the Aldehyde: The Swern Oxidation

For the synthesis of the corresponding aldehyde, 2-(tetrahydropyran-2-yl)acetaldehyde, a mild oxidation protocol is required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice as it is highly efficient, proceeds under mild, metal-free conditions, and is tolerant of a wide range of functional groups.[5][6][7] The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the reactive chlorosulfonium ion, which then oxidizes the alcohol.[6] A hindered base, such as triethylamine, is used in the final step to induce an elimination reaction, yielding the aldehyde and the volatile, malodorous byproduct, dimethyl sulfide.[7][8]

Diagram: Swern Oxidation Workflow

Swern_Workflow cluster_activation Reagent Activation (Low Temp) cluster_oxidation Oxidation & Elimination DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylCl Oxalyl Chloride OxalylCl->Activation Oxidation Oxidation Activation->Oxidation Alcohol 2-(THP)-ethanol Alcohol->Oxidation Aldehyde 2-(THP)-acetaldehyde Base Triethylamine Elimination Elimination Base->Elimination Oxidation->Elimination Elimination->Aldehyde caption Workflow for Swern Oxidation.

Caption: Workflow for Swern Oxidation.

Protocol 1: Swern Oxidation of 2-(tetrahydropyran-2-yl)ethanol

ParameterValue/Condition
Reactants 2-(tetrahydropyran-2-yl)ethanol, DMSO, Oxalyl Chloride, Triethylamine
Solvent Dichloromethane (DCM), anhydrous
Temperature -78 °C to room temperature
Reaction Time 2-4 hours
Workup Aqueous wash
Purification Flash column chromatography

Step-by-Step Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2-(tetrahydropyran-2-yl)ethanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(tetrahydropyran-2-yl)acetaldehyde.

Strong Oxidation to the Carboxylic Acid: Jones Oxidation

To synthesize 2-(tetrahydropyran-2-yl)acetic acid, a more potent oxidizing agent is necessary. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for converting primary alcohols to carboxylic acids.[9][10][11] The reaction is typically carried out in acetone and is known for its rapid and high-yielding nature.[12] It is important to note that the chromium(VI) compounds used in this reaction are carcinogenic, and appropriate safety precautions must be taken.[12]

Protocol 2: Jones Oxidation of 2-(tetrahydropyran-2-yl)ethanol

ParameterValue/Condition
Reactants 2-(tetrahydropyran-2-yl)ethanol, Jones Reagent (CrO₃ in H₂SO₄/H₂O)
Solvent Acetone
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Workup Isopropanol quench, extraction
Purification Recrystallization or column chromatography

Step-by-Step Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then cautiously adding water.

  • Dissolve 2-(tetrahydropyran-2-yl)ethanol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Add the Jones reagent dropwise to the alcohol solution. The reaction is exothermic and the color will change from orange/red to green.

  • After the addition is complete, stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the excess oxidant by adding isopropanol until the green color persists.

  • Filter the mixture to remove chromium salts and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Purify by recrystallization or flash column chromatography to obtain 2-(tetrahydropyran-2-yl)acetic acid.[11][13]

Ether and Ester Formation: Modulating Polarity and Pharmacokinetics

The hydroxyl group of the ethanol side chain can be readily converted into ethers and esters, providing a straightforward way to modify the molecule's polarity, lipophilicity, and pharmacokinetic properties.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[14][15] It proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide.[14][16] For the synthesis of an ethyl ether from 2-(tetrahydropyran-2-yl)ethanol, the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which then displaces a halide from an ethyl halide.[17]

Protocol 3: Williamson Ether Synthesis

ParameterValue/Condition
Reactants 2-(tetrahydropyran-2-yl)ethanol, Sodium Hydride (NaH), Ethyl Iodide
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0 °C to reflux
Reaction Time 4-12 hours
Workup Aqueous quench, extraction
Purification Flash column chromatography

Step-by-Step Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-(tetrahydropyran-2-yl)ethanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) and heat the reaction to reflux until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench with water.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2-(2-ethoxyethyl)tetrahydropyran.

Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[18][19] To synthesize an ester from 2-(tetrahydropyran-2-yl)ethanol, it is reacted with a carboxylic acid (e.g., acetic acid) in the presence of a catalytic amount of a strong acid like sulfuric acid.[20] The equilibrium is typically driven towards the product by using an excess of one of the reactants or by removing water as it is formed.[18]

Protocol 4: Fischer Esterification

ParameterValue/Condition
Reactants 2-(tetrahydropyran-2-yl)ethanol, Acetic Acid, Sulfuric Acid (catalytic)
Solvent Toluene (with Dean-Stark trap) or excess Acetic Acid
Temperature Reflux
Reaction Time 6-24 hours
Workup Neutralization, extraction
Purification Distillation or column chromatography

Step-by-Step Procedure:

  • Combine 2-(tetrahydropyran-2-yl)ethanol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ester by distillation or flash column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming esters with inversion of stereochemistry at a chiral alcohol center.[21][22] While the ethanol side chain of our model substrate is achiral, the Mitsunobu reaction is still a very mild and efficient method for esterification, particularly with sensitive substrates.[23] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[24]

Protocol 5: Mitsunobu Esterification

ParameterValue/Condition
Reactants 2-(tetrahydropyran-2-yl)ethanol, Benzoic Acid, PPh₃, DIAD
Solvent THF, anhydrous
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Workup Concentration, purification
Purification Flash column chromatography

Step-by-Step Procedure:

  • Dissolve 2-(tetrahydropyran-2-yl)ethanol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C.

  • Add DIAD (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazide byproducts.

Carbon-Carbon Bond Formation: Extending the Side Chain

The ethanol side chain can be elaborated through carbon-carbon bond-forming reactions, typically by first converting the alcohol to an aldehyde and then reacting it with a suitable carbon nucleophile.

Diagram: C-C Bond Formation Strategy

CC_Bond_Formation cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction Alcohol 2-(THP)-ethanol Oxidation Swern Oxidation Alcohol->Oxidation Aldehyde 2-(THP)-acetaldehyde Grignard_Reaction Addition Aldehyde->Grignard_Reaction Wittig_Reaction Olefination Aldehyde->Wittig_Reaction Oxidation->Aldehyde Grignard_Reagent R-MgBr Grignard_Reagent->Grignard_Reaction Secondary_Alcohol Secondary Alcohol Grignard_Reaction->Secondary_Alcohol Wittig_Reagent Ph₃P=CHR Wittig_Reagent->Wittig_Reaction Alkene Alkene Wittig_Reaction->Alkene caption Two-step C-C bond formation.

Caption: Two-step C-C bond formation.

Grignard Reaction

Grignard reagents are powerful nucleophiles that readily add to aldehydes to form secondary alcohols.[25][26][27] This two-step sequence of oxidation followed by Grignard addition provides an effective means to introduce a new alkyl or aryl group and a new hydroxyl functionality.

Protocol 6: Grignard Addition to 2-(tetrahydropyran-2-yl)acetaldehyde

ParameterValue/Condition
Reactants 2-(tetrahydropyran-2-yl)acetaldehyde, Methylmagnesium Bromide (MeMgBr)
Solvent THF or Diethyl Ether, anhydrous
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Workup Aqueous NH₄Cl quench, extraction
Purification Flash column chromatography

Step-by-Step Procedure:

  • Dissolve 2-(tetrahydropyran-2-yl)acetaldehyde (1.0 eq, from Protocol 1) in anhydrous THF and cool to 0 °C.

  • Add a solution of MeMgBr (1.2 eq) in THF or ether dropwise.

  • Stir the reaction at 0 °C for 1-2 hours or until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the corresponding secondary alcohol.

Wittig Reaction

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[28][29][30] This reaction is highly valuable for installing a carbon-carbon double bond with precise control over its location.[30]

Protocol 7: Wittig Olefination of 2-(tetrahydropyran-2-yl)acetaldehyde

ParameterValue/Condition
Reactants 2-(tetrahydropyran-2-yl)acetaldehyde, Methyltriphenylphosphonium Bromide, n-Butyllithium
Solvent THF, anhydrous
Temperature -78 °C to room temperature
Reaction Time 2-4 hours
Workup Aqueous quench, extraction
Purification Flash column chromatography

Step-by-Step Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C.

  • Add n-butyllithium (1.1 eq) dropwise to form the orange/red ylide.

  • Stir the ylide solution for 30 minutes at 0 °C.

  • Cool the mixture to -78 °C and add a solution of 2-(tetrahydropyran-2-yl)acetaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the terminal alkene.

Conclusion

The functionalization of the ethanol side chain on a tetrahydropyran core offers a rich landscape for chemical exploration in the pursuit of novel drug candidates. The protocols detailed in this guide represent fundamental and reliable methods for accessing a wide array of derivatives, from aldehydes and carboxylic acids to ethers, esters, and more complex carbon skeletons. By mastering these transformations, researchers can effectively leverage the privileged tetrahydropyran scaffold to generate libraries of compounds with diverse physicochemical and pharmacological properties, ultimately accelerating the drug discovery process.

References

  • Wikipedia. Tetrahydropyran. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Publishing. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • LS College. Jones oxidation. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Reaction Repo. Jones Oxidation. [Link]

  • PrepChem.com. Synthesis of 2-(tetrahydropyran-2-yloxy)-acetic acid butyl ester. [Link]

  • National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Lee, D. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • American Chemical Society. The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • JoVE. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Royal Society of Chemistry. Synthesis of (cis-6-methyltetrahydropyran-2-yl)acetic acid involving the use of an organoselenium-mediated cyclization reaction. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Google Patents.
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Elsevier. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

  • BYJU'S. Grignard Reagent. [Link]

  • Royal Society of Chemistry. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

Sources

Method

Application Notes and Protocols for the Scalable Production of 2-(Tetrahydro-2H-pyran-3-yl)ethanol for Pharmaceutical Applications

Introduction: 2-(Tetrahydro-2H-pyran-3-yl)ethanol is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its tetrahydropyran (THP) motif is a common feature in numerous natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-(Tetrahydro-2H-pyran-3-yl)ethanol is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its tetrahydropyran (THP) motif is a common feature in numerous natural products and drug candidates, imparting desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] The controlled and scalable production of this intermediate is therefore of critical importance to the pharmaceutical industry. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic route to 2-(Tetrahydro-2H-pyran-3-yl)ethanol, complete with detailed protocols, in-process controls, and analytical methods.

Overview of the Synthetic Strategy

The presented synthesis is a two-step process commencing with the readily available and cost-effective starting material, 3,4-dihydro-2H-pyran. The strategy involves an initial hydroformylation reaction to introduce a formyl group at the 3-position, followed by a selective reduction to the desired primary alcohol. This approach is designed for scalability, employing stable intermediates and well-established, high-yielding chemical transformations.

Synthesis_Overview Start 3,4-Dihydro-2H-pyran Intermediate Tetrahydro-2H-pyran-3-carbaldehyde Start->Intermediate Hydroformylation (Rh catalyst, Syngas) Product 2-(Tetrahydro-2H-pyran-3-yl)ethanol Intermediate->Product Reduction (e.g., NaBH4)

Caption: Overall synthetic workflow for 2-(Tetrahydro-2H-pyran-3-yl)ethanol.

Detailed Synthesis Protocols

Step 1: Hydroformylation of 3,4-Dihydro-2H-pyran

Principle: The hydroformylation (or oxo-synthesis) of 3,4-dihydro-2H-pyran introduces a formyl group (-CHO) onto the double bond. The use of a rhodium-based catalyst with appropriate ligands provides high regioselectivity for the desired linear aldehyde, Tetrahydro-2H-pyran-3-carbaldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,4-Dihydro-2H-pyran≥98%Sigma-Aldrich
Rh(CO)2(acac)Strem ChemicalsCatalyst precursor
Triphenylphosphine (PPh3)≥99%Acros OrganicsLigand
TolueneAnhydrousFisher ScientificSolvent
Synthesis Gas (Syngas)CO/H2 (1:1)Airgas
High-Pressure ReactorParr Instrument Co.Autoclave

Protocol:

  • Reactor Setup: Equip a high-pressure autoclave with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple. Ensure the reactor is clean, dry, and has been purged with nitrogen gas.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with anhydrous toluene (5 volumes relative to the substrate). Add Rh(CO)2(acac) (0.1 mol%) and triphenylphosphine (2.2 equivalents relative to Rh). Stir the mixture for 15 minutes to allow for ligand exchange and catalyst pre-formation.

  • Substrate Addition: Add 3,4-dihydro-2H-pyran (1.0 equivalent) to the reactor.

  • Pressurization and Reaction: Seal the reactor and purge with syngas three times. Pressurize the reactor to 50 bar with syngas (CO/H2, 1:1).

  • Heating and Monitoring: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within 12-18 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

  • Work-up: The crude reaction mixture containing Tetrahydro-2H-pyran-3-carbaldehyde can be used directly in the next step or purified by vacuum distillation.

Step 2: Reduction of Tetrahydro-2H-pyran-3-carbaldehyde

Principle: The selective reduction of the aldehyde to the primary alcohol is achieved using a mild and cost-effective reducing agent such as sodium borohydride (NaBH4). This reagent is highly selective for aldehydes and ketones in the presence of other functional groups.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Crude Tetrahydro-2H-pyran-3-carbaldehydeFrom Step 1
Sodium Borohydride (NaBH4)≥98%Sigma-Aldrich
MethanolACS GradeFisher ScientificSolvent
1 M Hydrochloric AcidVWRFor quenching
Ethyl AcetateACS GradeVWRExtraction solvent
Anhydrous Magnesium SulfateVWRDrying agent

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the crude Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equivalent) in methanol (10 volumes).

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0-5°C until the pH is approximately 6-7 and gas evolution ceases.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(Tetrahydro-2H-pyran-3-yl)ethanol.

Purification Protocol

Principle: The crude product is purified by vacuum distillation to remove non-volatile impurities and any remaining solvent, yielding the final product with high purity suitable for pharmaceutical applications.

Materials and Equipment:

EquipmentSpecification
Vacuum Distillation ApparatusStandard glassware
Vacuum PumpCapable of <1 mmHg
Heating Mantle with Stirring

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Transfer the crude 2-(Tetrahydro-2H-pyran-3-yl)ethanol to the distillation flask. Apply vacuum and gently heat the flask with stirring.

  • Fraction Collection: Collect the fraction boiling at the appropriate temperature and pressure. The expected boiling point is in the range of 95-100°C at approximately 15 mmHg.

  • Purity Analysis: Analyze the collected fractions by GC and NMR to confirm purity. Combine the fractions that meet the required purity specifications.

Analytical Methods and Quality Control

In-Process and Final Product Analysis:

Analytical TechniquePurposeParameters to Monitor
Gas Chromatography (GC)Monitor reaction progress and determine final purityRetention times of starting materials, intermediates, and final product; peak area for purity assessment.
Nuclear Magnetic Resonance (NMR)Structural confirmation of intermediates and final product1H and 13C NMR spectra to confirm the chemical structure.
Fourier-Transform Infrared Spectroscopy (FTIR)Functional group analysisPresence of O-H stretch (alcohol) and absence of C=O stretch (aldehyde).
Karl Fischer TitrationWater content determinationEnsure water content is within specification for the final product.

Expected Analytical Data for 2-(Tetrahydro-2H-pyran-3-yl)ethanol:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85-3.75 (m, 2H), 3.65-3.55 (m, 2H), 3.40-3.30 (m, 1H), 2.00-1.85 (m, 1H), 1.80-1.60 (m, 4H), 1.50-1.35 (m, 1H), 1.30-1.15 (m, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 68.5, 65.2, 62.1, 40.3, 31.8, 25.9, 22.7.

  • FTIR (neat): 3350 (br, O-H), 2930, 2850 (C-H), 1090 (C-O) cm⁻¹.

  • GC Purity: ≥98.5%

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The hydroformylation step involves flammable and toxic gases under high pressure and should only be performed by trained personnel in an appropriate high-pressure facility.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Quenching should be performed slowly and with adequate cooling.

Scalability and Process Optimization

The described protocol has been designed with scalability in mind. For industrial-scale production, the following points should be considered for optimization:

  • Catalyst Loading: The catalyst loading in the hydroformylation step can potentially be reduced after initial pilot runs to minimize costs.

  • Solvent Selection: While toluene is effective, alternative solvents with higher boiling points and better safety profiles could be explored.

  • Work-up and Purification: For large-scale operations, continuous distillation may be more efficient than batch distillation.

  • Process Automation: Implementing automated controls for temperature, pressure, and reagent addition can improve consistency and safety.

Process_Logic cluster_0 Synthesis Stage cluster_1 Purification & Analysis Start_Materials Start_Materials Hydroformylation Hydroformylation Start_Materials->Hydroformylation Reduction Reduction Hydroformylation->Reduction In_Process_Control_1 IPC 1 Hydroformylation->In_Process_Control_1 GC Monitoring Distillation Distillation Reduction->Distillation In_Process_Control_2 IPC 2 Reduction->In_Process_Control_2 TLC/GC Monitoring QC_Analysis Final QC (GC, NMR, FTIR, KF) Distillation->QC_Analysis Final_Product Final_Product QC_Analysis->Final_Product

Caption: Logical flow of the scalable production process.

References

  • Google Patents. (2017).
  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

Sources

Application

Application Note: Optimized Mitsunobu Coupling of 2-(Tetrahydro-2H-pyran-3-yl)ethanol in Drug Discovery

Executive Summary The Mitsunobu reaction remains a cornerstone transformation in medicinal chemistry, enabling the mild, stereospecific (when applicable), and efficient construction of C-O, C-N, and C-S bonds. This appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mitsunobu reaction remains a cornerstone transformation in medicinal chemistry, enabling the mild, stereospecific (when applicable), and efficient construction of C-O, C-N, and C-S bonds. This application note details the optimized protocols for utilizing 2-(Tetrahydro-2H-pyran-3-yl)ethanol —a highly valuable, lipophilic structural spacer—as the primary alcohol substrate. By synthesizing technical theory with field-proven methodologies, this guide provides drug development professionals with a self-validating workflow to maximize yields and streamline purification.

Strategic Utility of the Substrate

In modern drug design, the tetrahydropyran (THP) ring is frequently employed to improve aqueous solubility and metabolic stability while acting as a non-planar bioisostere for phenyl rings[1]. 2-(Tetrahydro-2H-pyran-3-yl)ethanol features a primary alcohol (-CH₂CH₂OH) tethered to this THP core.

Why choose the Mitsunobu reaction for this substrate? While secondary alcohols undergo stereochemical inversion during a Mitsunobu reaction, primary alcohols like 2-(Tetrahydro-2H-pyran-3-yl)ethanol are achiral at the reacting center. The primary advantage here is kinetic efficiency . Because the primary hydroxyl group is highly nucleophilic and experiences minimal steric hindrance, it reacts rapidly with the activated phosphonium intermediate, outcompeting potential side reactions[2]. This allows chemists to couple the bulky THP moiety to complex phenols, carboxylic acids, or imides without resorting to harsh alkyl halide generation.

Mechanistic Rationale & Causality

To troubleshoot and optimize the Mitsunobu reaction, one must understand the causality of the reagent interactions. The reaction utilizes Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). DIAD is generally preferred over DEAD (Diethyl azodicarboxylate) due to its liquid state at room temperature and superior safety profile[3].

  • Betaine Formation: PPh₃ (a strong nucleophile) attacks the weak N=N bond of DIAD, generating the Morrison-Brunn-Huisgen betaine intermediate[4].

  • Protonation (The Critical pKa Gate): The nucleophile (H-Nu) must be acidic enough to protonate the betaine. A pKa of ≤ 13 is strictly recommended[4]. If the nucleophile is too basic, the betaine will instead deprotonate the alcohol, leading to unwanted azodicarboxylate byproducts[5].

  • Activation: The protonated betaine reacts with 2-(Tetrahydro-2H-pyran-3-yl)ethanol, expelling the reduced hydrazine byproduct and forming a highly electrophilic alkoxyphosphonium ion.

  • Displacement: The deprotonated nucleophile (Nu⁻) attacks the activated primary carbon via an Sₙ2 mechanism, forming the coupled product and the thermodynamic driving force of the reaction: Triphenylphosphine oxide (TPPO)[3].

Mechanism PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate (Zwitterion) PPh3->Betaine attacks N=N DIAD DIAD DIAD->Betaine Protonated Protonated Betaine + Nu- Betaine->Protonated + H-Nu Phosphonium Alkoxyphosphonium Ion + Hydrazine Byproduct Protonated->Phosphonium + Alcohol Product Coupled Product + TPPO Phosphonium->Product SN2 Displacement Alcohol 2-(THP-3-yl)ethanol Alcohol->Phosphonium Nucleophile Nucleophile (H-Nu) pKa < 13 Nucleophile->Protonated

Fig 1: Mitsunobu catalytic cycle for 2-(Tetrahydro-2H-pyran-3-yl)ethanol.

Self-Validating Experimental Protocol

The order of reagent addition is the most critical variable in the Mitsunobu reaction[6]. The following protocol is designed as a self-validating system, providing the chemist with visual and analytical checkpoints.

Materials Required
  • Substrate: 2-(Tetrahydro-2H-pyran-3-yl)ethanol (1.0 equiv, typically 1.0 mmol)

  • Nucleophile: e.g., Substituted Phenol or Carboxylic Acid (1.1 equiv)

  • Reagents: Triphenylphosphine (PPh₃, 1.5 equiv), DIAD (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 10 mL)[6]

Step-by-Step Workflow
  • Dissolution: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(Tetrahydro-2H-pyran-3-yl)ethanol, the nucleophile, and PPh₃ in anhydrous THF.

    • Validation Checkpoint: Ensure complete dissolution. The solution should be clear and colorless.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.

    • Causality: Cooling prevents the premature decomposition of the betaine intermediate and suppresses side reactions.

  • Activation (DIAD Addition): Add DIAD dropwise over 5–10 minutes via syringe.

    • Validation Checkpoint: Upon addition, each drop of DIAD will create a transient yellow/orange hue (the betaine intermediate). As the reaction proceeds, this color should fade.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 to 8 hours[6].

    • Validation Checkpoint: Monitor via TLC or LC-MS. The precipitation of a white solid (TPPO) is a strong visual indicator that the reaction is progressing successfully[6].

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate or Dichloromethane (15 mL). Filter the mixture through a pad of Celite to remove the bulk of the precipitated TPPO[6]. Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ (to remove unreacted acidic nucleophile) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Dissolution Alcohol + Nu-H + PPh3 in THF Step2 2. Cooling Chill to 0 °C under Argon Step1->Step2 Step3 3. Activation Dropwise addition of DIAD Step2->Step3 Step4 4. Propagation Stir at RT (6-8 hours) Step3->Step4 Step5 5. Quench & Filter Precipitate TPPO, Filter Step4->Step5 Monitor by TLC/LC-MS Step6 6. Purification Flash Chromatography Step5->Step6 Remove TPPO

Fig 2: Step-by-step experimental workflow for the Mitsunobu reaction.

Quantitative Data: Nucleophile Compatibility

Because 2-(Tetrahydro-2H-pyran-3-yl)ethanol is an unhindered primary alcohol, it exhibits excellent compatibility with a wide range of nucleophiles. The table below summarizes expected performance metrics based on nucleophile class.

Nucleophile ClassExample ReagentTarget pKaExpected YieldPrimary ProductReaction Time
Carboxylic Acid Benzoic Acid~4.285 - 95%Ester4 - 6 hours
Phenol 4-Nitrophenol~7.180 - 90%Aryl Ether6 - 8 hours
Imide Phthalimide~8.375 - 85%Protected Amine8 - 12 hours
Thiol Thiophenol~6.680 - 90%Thioether4 - 6 hours
Aliphatic Alcohol Ethanol~16.0< 5% N/A (Fails)N/A

Note: Aliphatic alcohols fail as nucleophiles in standard DIAD/PPh₃ systems because their pKa is too high to protonate the betaine intermediate[4].

References

1.[6] "Mitsunobu reaction - Organic Synthesis", organic-synthesis.com,6 2.[3] "Mitsunobu Reaction", J&K Scientific LLC, 3 3.[5] "Mitsunobu reaction", Wikipedia, 5 4.[2] "Mitsunobu Reaction", Chemistry Steps, 2 5.[4] "Mitsunobu Reaction", Master Organic Chemistry, 4 6.[1] "US11780851B2 - LRRK2 inhibitors", Google Patents, 1

Sources

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of (R)- and (S)-2-(Tetrahydro-2H-pyran-3-yl)ethanol

Introduction: The Significance of Chiral Tetrahydropyrans The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif, ranking as the fifth most common heterocycle found within pharmaceutical molecules.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif, ranking as the fifth most common heterocycle found within pharmaceutical molecules.[1] Its prevalence underscores the importance of developing robust and stereocontrolled methods for its synthesis. The specific chiral building blocks, (R)- and (S)-2-(tetrahydro-2H-pyran-3-yl)ethanol, represent valuable intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of the hydroxyl group and the substituent at the C3 position is critical for biological activity, making enantioselective synthesis not just an academic challenge but a necessity for modern drug development.

This guide provides an in-depth exploration of two powerful and reliable strategies for accessing both enantiomers of 2-(tetrahydro-2H-pyran-3-yl)ethanol in high optical purity:

  • Strategy A: Diastereoselective preparation of a racemic precursor followed by a highly enantioselective lipase-catalyzed kinetic resolution.

  • Strategy B: Asymmetric hydrogenation of a β-keto ester precursor using a Noyori-type catalyst, followed by chemical reduction.

These protocols are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature to ensure scientific rigor and reproducibility.

Strategic Overview & Mechanistic Rationale

The primary challenge lies in establishing the stereocenter on the ethanol sidechain relative to the existing (or concurrently formed) stereocenter at the C3 position of the THP ring. Our chosen strategies address this by first constructing the core heterocyclic system and then introducing the desired chirality through proven asymmetric transformations.

Strategy A: Enzymatic Kinetic Resolution

Enzymatic catalysis offers an exceptionally mild and highly selective method for resolving racemic mixtures.[2] Kinetic resolution relies on the principle that a chiral catalyst (in this case, a lipase) will react at a significantly different rate with the two enantiomers of a racemic substrate.

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases, such as Candida antarctica Lipase B (CALB), are workhorse enzymes in organic synthesis, renowned for their ability to selectively acylate one enantiomer of a secondary alcohol over the other.[3] This selectivity provides a straightforward route to separate the two enantiomers.

  • Acylating Agent: Vinyl acetate is often chosen as the acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This makes the acylation step effectively irreversible, driving the reaction forward and leading to high conversions and enantiomeric excess (ee).

  • Self-Validating System: The protocol is inherently self-validating. By monitoring the reaction to ~50% conversion, one can isolate the unreacted alcohol and the newly formed ester. Successful resolution will yield one enantiomer as the alcohol and the other as the acetate, both in high optical purity.

Strategy B: Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation of β-keto esters is a Nobel Prize-winning technology that provides access to chiral β-hydroxy esters with exceptional levels of enantioselectivity.[4][5] This method constructs the chiral alcohol functionality directly in a desired configuration.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a Ruthenium(II) catalyst bearing a chiral bisphosphine ligand, such as (R)- or (S)-BINAP, is central to this strategy. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the ketone substrate.

  • Stereochemical Control: The absolute stereochemistry of the product is directly dictated by the chirality of the BINAP ligand used. (R)-BINAP typically yields the (R)-alcohol, while (S)-BINAP produces the (S)-alcohol, providing predictable and reliable access to either enantiomer.[5]

  • Subsequent Reduction: The resulting β-hydroxy ester can be readily reduced to the target 1,3-diol derivative using a powerful hydride reagent like lithium aluminum hydride (LiAlH₄), a standard and high-yielding transformation that does not affect the newly created stereocenter.

Experimental Protocols & Workflows

Synthesis of a Common Precursor: Racemic 2-(Tetrahydro-2H-pyran-3-yl)ethanol

Both strategies benefit from a common starting material. The synthesis begins with the commercially available dihydropyran, proceeding through a hydroformylation and subsequent reduction.

DHP 3,4-Dihydropyran Aldehyde Tetrahydro-2H-pyran-3-carbaldehyde DHP->Aldehyde 1. Hydroformylation (CO/H₂, Rh cat.) 2. Oxidation Ester Ethyl (tetrahydro-2H-pyran-3-yl)acetate Aldehyde->Ester Wittig Reaction (EtO₂CCH=PPh₃) Target rac-2-(Tetrahydro-2H-pyran-3-yl)ethanol Ester->Target Reduction (LiAlH₄)

Figure 1. Workflow for the synthesis of the racemic precursor.

Protocol 1: Synthesis of rac-2-(Tetrahydro-2H-pyran-3-yl)ethanol

  • Step 1: Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde: In a high-pressure reactor, charge 3,4-Dihydropyran and a rhodium catalyst (e.g., Rh(acac)(CO)₂ with a phosphine ligand). Pressurize with syngas (1:1 CO/H₂) and heat. After reaction completion, the crude aldehyde is typically oxidized under standard conditions (e.g., PCC or Swern oxidation) if the hydroformylation yields the alcohol. This step is often performed by commercial suppliers.

  • Step 2: Wittig Reaction to Ethyl (tetrahydro-2H-pyran-3-yl)acrylate: To a stirred suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous THF, add the aldehyde from Step 1 dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography.

  • Step 3: Hydrogenation of the Alkene: Dissolve the acrylate from Step 2 in ethanol and add 10% Pd/C. Hydrogenate the mixture in a Parr shaker under H₂ pressure (e.g., 50 psi) until TLC indicates complete consumption of the starting material. Filter through Celite and concentrate to yield ethyl (tetrahydro-2H-pyran-3-yl)acetate.

  • Step 4: Reduction to the Alcohol: In a flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF at 0 °C. Add a solution of the ester from Step 3 in THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting solids and concentrate the filtrate. Purify by silica gel chromatography to obtain racemic 2-(tetrahydro-2H-pyran-3-yl)ethanol.

Strategy A Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the separation of the racemic alcohol into its constituent enantiomers.

cluster_0 Reaction Vessel Racemate rac-Alcohol + Vinyl Acetate Enzyme Lipase (CALB) Separation Column Chromatography (Separation) Enzyme->Separation Reaction stops at ~50% conversion R_Alcohol (R)-Alcohol (Unreacted) Separation->R_Alcohol S_Acetate (S)-Acetate (Product) Separation->S_Acetate S_Alcohol (S)-Alcohol S_Acetate->S_Alcohol Hydrolysis (K₂CO₃/MeOH) cluster_0 High-Pressure Reactor Ketoester β-Keto Ester Precursor Catalyst Ru(II)-(R)-BINAP + H₂ Hydroxyester (R)-β-Hydroxy Ester (>99% ee) Catalyst->Hydroxyester Asymmetric Hydrogenation Reduction Reduction (LiAlH₄) Hydroxyester->Reduction Target (R)-Target Alcohol Reduction->Target

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-(Tetrahydro-2H-pyran-3-yl)ethanol

Welcome to the Technical Support Center for Aliphatic Heterocycle Purification . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aliphatic Heterocycle Purification . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 2-(Tetrahydro-2H-pyran-3-yl)ethanol .

Because this molecule is a saturated, low-molecular-weight aliphatic alcohol lacking a chromophore, standard purification templates often fail. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each troubleshooting step to ensure your workflows are robust, scalable, and self-validating.

I. Physicochemical Profiling & Quantitative Data

Before initiating any purification workflow, you must understand the thermodynamic and electronic properties of your target molecule. The table below summarizes the critical parameters that dictate our purification strategy.

ParameterValue / CharacteristicMechanistic Rationale & Impact on Purification
Molecular Weight 130.18 g/mol Low molecular weight allows for gas-phase purification techniques (e.g., vacuum distillation) at scale.
Boiling Point ~95–110 °C at 20 mmHgHigh boiling point at atmospheric pressure requires vacuum to prevent thermal degradation or dehydration.
UV Absorbance None at 254 nmLacks a conjugated π-system; necessitates alternative detection methods (RI, ELSD, or chemical stains).
Polarity (

)
~0.30 in 30% EtOAc/HexanesStrong hydrogen bonding from the primary alcohol dominates silica interactions, requiring a highly controlled solvent gradient.

II. Troubleshooting Guide & FAQs

Q1: My automated flash chromatography system is not detecting any peaks at 254 nm or 280 nm, yet NMR shows the product is in the fractions. How do I track the elution in real-time? Causality: 2-(Tetrahydro-2H-pyran-3-yl)ethanol is a fully saturated heterocycle. Without a conjugated π-system, it cannot absorb UV light in the standard 254/280 nm ranges. Solution: You must switch your detection method. If your system is equipped with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, route your flow through those. If you are running manual columns, you must spot your fractions on a TLC plate and use a chemical stain. As demonstrated in the synthesis of complex tetrahydropyran-containing splicing modulators , compounds of this class require active visualization techniques. Dip the plate in Phosphomolybdic Acid (PMA) or Potassium Permanganate (


) and heat it. The alcohol will oxidize, reducing the stain to a highly visible color (e.g., "molybdenum blue" for PMA).

Q2: I am observing co-elution of regioisomeric impurities (e.g., the 2-yl or 4-yl isomers) during normal-phase chromatography. How can I resolve them? Causality: The dipole moments of the 2-, 3-, and 4-substituted tetrahydropyran isomers are nearly identical because the primary hydroxyl group overwhelmingly dictates the molecule's interaction with the silanol groups on the stationary phase. Solution: A standard steep gradient will force these isomers to co-elute. You must flatten your gradient curve. Maintain an isocratic hold at 15% Ethyl Acetate in Hexanes for at least 5 column volumes (CV) before slowly ramping to 30%. If co-elution persists, switch to a diol-functionalized stationary phase, which offers alternative hydrogen-bonding geometries that can differentiate the subtle steric differences of the ring isomers .

Q3: Flash chromatography is becoming cost-prohibitive as I scale up my synthesis (>50 grams). What is the safest alternative? Causality: Large-scale silica chromatography consumes massive amounts of solvent and time. Fortunately, aliphatic alcohols with moderate molecular weights are highly amenable to fractional vacuum distillation. Solution: Perform a vacuum distillation. Extended heating at atmospheric pressure can cause the alcohol to dehydrate, forming an unwanted dihydropyran derivative. By applying a deep vacuum (e.g., 20 mmHg), you lower the boiling point into a safe thermal window. Parameters can be extrapolated from structurally analogous compounds like 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, which distills efficiently at 95 °C under 22 mmHg .

Q4: My isolated product contains trace transition metals (e.g., Pd, Ru) from the upstream reduction step. How do I remove them without running another column? Causality: The oxygen atom in the tetrahydropyran ring and the primary alcohol can act as bidentate ligands, effectively chelating trace transition metals and carrying them through standard organic extractions. Solution: Introduce a metal scavenger during your aqueous workup. Stir the crude organic phase with a functionalized silica scavenger (like QuadraSil MP or an EDTA sodium salt wash) for 2 hours prior to phase separation.

III. Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your current scale and purity requirements.

PurificationWorkflow Start Crude 2-(Tetrahydro-2H- pyran-3-yl)ethanol Scale Scale > 50g? Start->Scale Distill Vacuum Distillation (< 40°C bath) Scale->Distill Yes Flash Silica Flash Chromatography Scale->Flash No Stereo Stereoisomeric Purity Required? Distill->Stereo Flash->Stereo Chiral Chiral SFC / HPLC Stereo->Chiral Yes Pure Pure Target Compound Stereo->Pure No Chiral->Pure

Decision matrix for the purification of 2-(Tetrahydro-2H-pyran-3-yl)ethanol based on scale.

IV. Validated Step-by-Step Methodology

Protocol: Self-Validating Flash Chromatography Workflow

This protocol is engineered to prevent band broadening and ensure complete recovery of the target compound.

Step 1: Sample Preparation (Dry Loading)

  • Action: Dissolve the crude mixture in 1–2 volumes of dichloromethane (DCM). Add Celite 545 (1:2 ratio by weight to crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Causality: 2-(Tetrahydro-2H-pyran-3-yl)ethanol can be highly viscous. Direct liquid loading often leads to column channeling and band broadening. Dry loading ensures a uniform, narrow injection band, maximizing resolution.

Step 2: Column Equilibration

  • Action: Flush a high-performance spherical silica column (15–40 µm) with 3 column volumes (CV) of 100% Hexanes.

Step 3: Gradient Elution Strategy

  • Action:

    • 0–3 CV: 5% Ethyl Acetate (EtOAc) in Hexanes (Elutes non-polar hydrocarbons and unreacted starting materials).

    • 3–12 CV: Linear gradient from 5% to 30% EtOAc.

    • 12–18 CV: Isocratic hold at 30% EtOAc (Target compound elutes here).

  • Causality: The primary hydroxyl group strongly interacts with the silanol groups on the stationary phase. A gradual increase in polarity disrupts these hydrogen bonds systematically, preventing co-elution with structurally similar regioisomers.

Step 4: Fraction Analysis (Validation Step)

  • Action: Spot fractions on a TLC plate. Dip the plate in Phosphomolybdic Acid (PMA) stain and heat at 120 °C for 1-2 minutes until dark blue spots appear against a yellow-green background.

  • Causality: As established, the lack of a chromophore renders UV detection useless. This chemical oxidation step is your self-validating proof that the alcohol has successfully eluted.

Step 5: Concentration

  • Action: Pool pure fractions and concentrate via rotary evaporation with the water bath set strictly below 40 °C .

  • Causality: Elevated temperatures can lead to product loss due to the molecule's moderate volatility under deep vacuum.

V. References

  • Synthesis and Conformational Analysis of FR901464-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers. PubMed Central (NIH). URL:[Link]

  • Structure-activity relationship study of splicing modulators on Hsh155/SF3B1 through chemical synthesis and yeast genetics. ChemRxiv. URL:[Link]

Optimization

Technical Support Center: Optimizing Solvent Selection for 2-(Tetrahydro-2H-pyran-3-yl)ethanol Reactions

Welcome to the technical support and troubleshooting hub for 2-(Tetrahydro-2H-pyran-3-yl)ethanol (CAS: 1050493-77-0)[1]. This guide is designed for researchers, process chemists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for 2-(Tetrahydro-2H-pyran-3-yl)ethanol (CAS: 1050493-77-0)[1]. This guide is designed for researchers, process chemists, and drug development professionals who are optimizing synthetic workflows involving this bifunctional building block.

Below, we establish the mechanistic principles of solvent selection, provide a troubleshooting FAQ, outline self-validating experimental protocols, and map out decision-making workflows using modern green chemistry standards.

PART 1: Mechanistic Overview & Solvent Selection Principles

To optimize reactions involving 2-(Tetrahydro-2H-pyran-3-yl)ethanol, one must first understand the causality behind its reactivity. The molecule possesses two key features: a reactive primary hydroxyl group (-OH) and a tetrahydropyran (THP) cyclic ether.

The Structural Nuance (Expertise Insight): A critical distinction must be made between this molecule and the classic "THP protecting group." In standard peptide or organic synthesis, an alcohol protected by 3,4-dihydro-2H-pyran (DHP) forms an acetal linkage (O-C-O) at the C2 position, which is highly sensitive and easily cleaved via acidic hydrolysis[2]. However, in 2-(Tetrahydro-2H-pyran-3-yl)ethanol, the ethanol appendage is bound via a robust C-C bond at the C3 position . The ring behaves as a standard aliphatic ether[3]. It is entirely stable to mild Brønsted acids and bases, though it remains susceptible to strong Lewis acids (e.g., BBr₃) or aggressive nucleophilic hydrohalic acids (HI, HBr) at elevated temperatures.

Green Solvent Prioritization: Historically, transformations of primary alcohols relied heavily on dichloromethane (DCM) for oxidations or N,N-dimethylformamide (DMF) for substitutions. Following the authoritative CHEM21 Solvent Selection Guide [4][5], we strongly advocate transitioning to greener alternatives. Solvents like Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), and Ethyl Acetate (EtOAc) provide excellent solubility for this bifunctional molecule while mitigating environmental impact and safety hazards[6].

PART 2: Troubleshooting Guide & FAQs

Q1: I am avoiding Fischer esterifications because I am worried about cleaving the THP ring with acid. Is this necessary? A1: No, this is a frequent point of confusion. Because the THP ring in this specific molecule is a standard aliphatic ether and not an acetal[2][3], it is stable to the mild Brønsted acids (like p-TsOH or H₂SO₄) typically used in Fischer esterifications. You can safely use Toluene or CPME under reflux with a Dean-Stark trap without risking ring cleavage.

Q2: My oxidation to 2-(tetrahydro-2H-pyran-3-yl)acetaldehyde using TEMPO is stalling or yielding impurities. What solvent should I use? A2: If you are using standard diethyl ether or THF, the solvent itself may be forming peroxides that interfere with the catalytic cycle. Switch to a biphasic system using EtOAc/Water or 2-MeTHF/Water. These solvents provide excellent phase partitioning for the TEMPO cycle, prevent over-oxidation, and align with modern CHEM21 green chemistry standards[5].

Q3: I detected ring-opened halohydrin byproducts during a substitution reaction. Why? A3: While stable to mild acids, the THP ether will cleave if exposed to strong Lewis acids (e.g., TiCl₄) or strong hydrohalic acids (HBr, HI) at elevated temperatures. If you are converting the primary alcohol to a halide, avoid refluxing HBr. Instead, use the Appel reaction (CBr₄/PPh₃) in MeCN, or convert the alcohol to a tosylate first using Pyridine or CPME.

PART 3: Data Presentation

Table 1: Solvent Optimization Matrix for 2-(Tetrahydro-2H-pyran-3-yl)ethanol Workflows
SolventBoiling Point (°C)CHEM21 ClassificationIdeal Reaction ClassPeroxide Risk
2-MeTHF 80RecommendedOxidation (Biphasic), GrignardLow (contains inhibitors)
CPME 106RecommendedEsterification (Dean-Stark), SubstitutionVery Low
EtOAc 77RecommendedOxidation, General WorkupNone
Toluene 110ProblematicHigh-temp Dehydration/EsterificationNone
DCM 39HazardousAvoid (Historically used for Oxidations)None
DMF 153HazardousAvoid (Historically used for Substitutions)None

(Data grounded in the CHEM21 selection guide of classical and less classical solvents[5][6])

PART 4: Standard Experimental Protocols

Protocol A: Green TEMPO-Catalyzed Oxidation to Aldehyde

This protocol utilizes a self-validating biphasic system to prevent over-oxidation to the carboxylic acid.

  • Preparation: In a round-bottom flask, dissolve 2-(Tetrahydro-2H-pyran-3-yl)ethanol (1.0 eq) in 2-MeTHF to achieve a 0.5 M concentration. Add an equal volume of distilled water.

  • Catalyst Addition: Add TEMPO (0.05 eq) and iodobenzene diacetate (BAIB) (1.1 eq) to the biphasic solution.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction via TLC (EtOAc/Hexane 1:3) or GC-MS. The primary alcohol will convert to the corresponding aldehyde.

  • Quenching (Self-Validation): Once the starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous Na₂S₂O₃. The disappearance of the oxidant's color visually validates the quench.

  • Workup: Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Tosylation of the Primary Alcohol

Activation of the primary alcohol for downstream nucleophilic substitution.

  • Preparation: Dissolve 2-(Tetrahydro-2H-pyran-3-yl)ethanol (1.0 eq) in anhydrous CPME under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) in portions to prevent exothermic side reactions.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC until the hydroxyl spot disappears, confirming complete activation.

  • Workup: Quench with water, separate the layers, and wash the CPME layer with 1M HCl (briefly, to remove excess Et₃N). Note: A brief wash with dilute aqueous acid will not cleave the robust C-C linked THP ring. Follow with a saturated NaHCO₃ wash and brine. Dry and concentrate.

PART 5: Mandatory Visualization

Solvent_Workflow Start 2-(Tetrahydro-2H-pyran-3-yl)ethanol Reaction Planning Req Determine Reaction Type Start->Req Ox Oxidation of Primary -OH Req->Ox Sub Activation / Substitution Req->Sub Acid Acid-Catalyzed Esterification Req->Acid OxSolv Recommended: 2-MeTHF, EtOAc (Avoid: Ether solvents prone to peroxides) Ox->OxSolv SubSolv Recommended: MeCN, CPME (Avoid: Strong Lewis Acids) Sub->SubSolv AcidSolv Recommended: Toluene, CPME (Dean-Stark compatible) Acid->AcidSolv

Logical workflow for selecting solvents based on reaction type to prevent THP ring cleavage.

Troubleshooting_Path Issue Issue: Low Yield or Unexpected Byproducts Check1 Analyze via GC-MS / NMR Issue->Check1 Byprod1 Halohydrins Detected (THP Ring Cleavage) Check1->Byprod1 Byprod2 Reaction Stalled (Incomplete Conversion) Check1->Byprod2 Sol1 Remove Strong Lewis Acids/HBr. Switch to milder reagents. Byprod1->Sol1 Sol2 Increase Solvent Polarity or check for wet solvent. Byprod2->Sol2

Troubleshooting pathway for identifying and resolving common solvent-induced side reactions.

PART 6: References

  • Title: CHEM21 selection guide of classical- and less classical-solvents Source: Green Chemistry (RSC Publishing), 2016 URL: [Link]

  • Title: Chem21 Solvent Selection Guide - Green Chemistry For Sustainability Source: ACS Green Chemistry Institute URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyran Alcohol Distillation

Welcome to the Technical Support Center for Pyran Alcohol Processing. Pyran alcohols, such as tetrahydropyran-4-ol and various THP-protected derivatives, are notoriously labile under standard purification conditions. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyran Alcohol Processing. Pyran alcohols, such as tetrahydropyran-4-ol and various THP-protected derivatives, are notoriously labile under standard purification conditions. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve thermal stability issues during distillation.

Core Principles of Pyran Thermal Lability

The thermal instability of pyran alcohols during distillation is rarely a purely thermal phenomenon; it is an acid-catalyzed thermal degradation .

Pyran alcohols are synthesized via acid-catalyzed cyclization (e.g., reacting 3-buten-1-ol with trioxane using formic or methanesulfonic acid). If these trace acids are not rigorously removed, heating the crude matrix initiates protonation of the hydroxyl group or the cyclic ether oxygen. This leads to rapid dehydration, forming dihydropyran intermediates. Once formed, dihydropyrans are highly susceptible to thermal stress, undergoing a concerted retro-Diels-Alder reaction that cleaves the ring into volatile dienes and formaldehyde (1) [1].

To successfully distill these compounds, you must break this causal chain by neutralizing the catalytic acid and lowering the required thermal input via high vacuum.

DegradationPathways Pyran Pyran Alcohol (e.g., Tetrahydropyran-4-ol) Dehydration Dehydration (Dihydropyran) Pyran->Dehydration Acid Catalyzed Polymer Ring Cleavage & Polymerization Pyran->Polymer Thermal Stress Acid Trace Acid (pH < 6) Acid->Dehydration Lowers Ea Heat Thermal Stress (>100°C) RDA Retro-Diels-Alder (Dienes + Formaldehyde) Heat->RDA Ea ~196 kJ/mol Heat->Polymer Prolonged Heat Dehydration->RDA Thermal Stress

Logical relationship of thermal and acid-catalyzed degradation pathways in pyran alcohols.

Quantitative Stability Matrix

Understanding the thermodynamic limits of your specific pyran derivative is critical. The table below summarizes the quantitative degradation parameters and recommended distillation thresholds.

Compound / IntermediatePrimary Degradation PathwayActivation Energy (

)
Critical ThresholdRecommended Distillation Conditions
Tetrahydropyran-4-ol Acid-Catalyzed DehydrationVariable (pH dependent)pH < 6 at >100 °C< 90 °C at < 200 Pa (with acid scavenger)
3,6-Dihydro-2H-pyran Retro-Diels-Alder (Cleavage)~196 kJ/mol> 150 °CAvoid prolonged thermal stress
THP-Protected Alcohols Acid-Catalyzed DeprotectionVariableTrace acid presenceAdd 2,6-lutidine or

prior to heating

Diagnostic FAQs: Troubleshooting Distillation Failures

Q: Why does my tetrahydropyran-4-ol polymerize or turn black during atmospheric distillation? A: Atmospheric distillation requires pot temperatures well above 150 °C. At these temperatures, any trace acid triggers dehydration to dihydropyran. The dihydropyran then undergoes a retro-Diels-Alder reaction (


) (1) [1], generating reactive dienes and formaldehyde that rapidly polymerize into a black tar. Atmospheric distillation should never be used for pyran alcohols.

Q: How do I remove trace acids before distillation? A: Standard aqueous workups are often insufficient because pyran alcohols are highly polar and partially water-soluble, making complete acid extraction difficult. Instead, perform a solvolysis step or add an in-situ acid scavenger directly to the distillation pot. Solid bases like


 or hindered organic amines like 2,6-lutidine are highly effective at preventing acid-catalyzed cleavage during thermal exposure (2) [2].

Q: What are the exact vacuum conditions required for tetrahydropyran-4-ol? A: To maintain the structural integrity of the pyran ring, the pot temperature must be kept below 100 °C. Industrial standards dictate distilling tetrahydropyran-4-ol under reduced pressure at 85–87 °C at 173 Pa (approx. 1.3 mmHg) (3) [3].

Validated Experimental Protocol: Base-Stabilized Vacuum Distillation

To ensure reproducibility and prevent batch loss, follow this self-validating methodology. The protocol uses built-in diagnostic checks so you can verify system stability before applying destructive heat.

DistillationWorkflow S1 1. Crude Pyran Synthesis Matrix S2 2. Acid Scavenging (NaHCO3 / Amines) S1->S2 S3 3. High-Vacuum Equilibration (<200 Pa) S2->S3 S4 4. Short-Path Distillation (<90°C) S3->S4 S5 5. Pure Pyran Alcohol (>99%) S4->S5

Step-by-step workflow for the base-stabilized vacuum distillation of pyran alcohols.

Step 1: Matrix Neutralization & Acid Scavenging
  • Transfer the crude pyran alcohol mixture to the distillation pot.

  • Add 1.0–2.0 wt% of finely powdered, anhydrous Sodium Bicarbonate (

    
    ) or 0.5 equivalents of 2,6-lutidine directly to the crude liquid.
    
  • Stir vigorously for 30 minutes at room temperature.

  • Self-Validation Check: Extract a 50

    
     aliquot, dissolve in 1 mL of distilled water, and test with pH paper. Do not proceed  unless the reading is strictly 
    
    
    
    pH 7.5. If acidic, add more scavenger.
Step 2: High-Vacuum Equilibration
  • Assemble a short-path distillation apparatus (to minimize vapor residence time). Ensure all joints are greased with high-vacuum silicone.

  • Engage the vacuum pump and allow the system to equilibrate without heating.

  • Self-Validation Check: Isolate the vacuum pump via a manifold valve and monitor the digital pressure gauge. A rapid pressure spike indicates a system leak or residual volatile solvents. The system must hold a steady vacuum of < 200 Pa before any heat is applied.

Step 3: Controlled Thermal Ramping
  • Gradually increase the heating mantle temperature, targeting a pot temperature of 95–100 °C.

  • Monitor the vapor temperature closely. Tetrahydropyran-4-ol will begin to distill at approximately 85–87 °C at 173 Pa.

  • Self-Validation Check: If the vacuum gauge suddenly spikes (e.g., jumping from 173 Pa to >500 Pa) while the pot is heating, this indicates gas evolution (formaldehyde/butadiene) from thermal degradation. Immediately drop the heat bath and increase the acid scavenger load.

Step 4: Fraction Collection
  • Discard the first 5% of the distillate as the forecut (often containing residual water and low-boiling impurities).

  • Collect the main fraction as a colorless liquid.

  • Store the purified pyran alcohol over 4Å molecular sieves in a cool, dry place to prevent hygroscopic moisture absorption.

References

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study , MDPI. Available at: [Link]

  • Photosensitized Tetrahydropyran Transfer , The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in THP-Ether Hydrogenation

Welcome to the technical support center for troubleshooting catalyst poisoning in the hydrogenation of tetrahydropyranyl (THP) ethers. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in the hydrogenation of tetrahydropyranyl (THP) ethers. This guide is designed for researchers, scientists, and drug development professionals to diagnose, prevent, and resolve common issues related to catalyst deactivation during this crucial deprotection step. Our focus is on providing practical, field-tested insights grounded in established scientific principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst poisoning in the context of THP-ether hydrogenation.

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the chemical deactivation of a catalyst due to the presence of substances that strongly adsorb to its active sites.[1][2] Unlike physical fouling (e.g., coking), where the surface is merely covered, a poison chemically bonds to the active metal (e.g., Palladium, Platinum), rendering it inaccessible to the reactants and inhibiting or completely stopping the desired chemical reaction.[1][3]

Q2: What are the typical signs of catalyst poisoning in my THP-ether hydrogenation?

A2: The most common indicators include:

  • Sluggish or Stalled Reactions: A noticeable decrease in the reaction rate compared to previous successful runs.

  • Incomplete Conversion: The reaction stops before the starting material is fully consumed, even with extended reaction times or increased hydrogen pressure.

  • Inconsistent Batch-to-Batch Performance: Seemingly identical reactions give different results, often pointing to variable impurity levels in reagents or solvents.

  • Need for Higher Catalyst Loading: Requiring significantly more catalyst than specified in the protocol to achieve the desired conversion.

Q3: What are the most likely poisons for my Palladium (Pd/C) or Platinum (Pt/C) catalyst?

A3: Hydrogenation catalysts are sensitive to a range of impurities. The most common poisons include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are severe poisons for noble metal catalysts.[3][4][5]

  • Nitrogen Compounds: Many organic nitrogen functional groups, such as pyridines, quinolines, and some amines, can act as poisons.[3][6]

  • Halides: While sometimes used to modify selectivity, residual halides can poison the catalyst.[6]

  • Heavy Metals: Trace metals in your starting materials or from equipment can deposit on and deactivate the catalyst.[7]

  • Carbon Monoxide (CO): A notorious poison that can arise from the decomposition of organic molecules on the catalyst surface.[8]

Q4: What is the difference between reversible and irreversible poisoning?

A4: The distinction lies in the strength of the bond between the poison and the catalyst's active site.[9]

  • Reversible Poisoning: Involves weak adsorption of the poison. The catalyst's activity can often be restored by simply removing the poison from the feedstock or through a mild regeneration process.[9]

  • Irreversible Poisoning: Occurs when a strong, stable chemical bond forms between the poison and the active site. This type of deactivation is often permanent, and the catalyst may need to be replaced.[9]

Q5: Can I regenerate a poisoned catalyst?

A5: In many cases, yes. The feasibility and method of regeneration depend on the nature of the poison and the catalyst.[9][10] Common methods include thermal treatment to desorb poisons, chemical washing with acidic or basic solutions, or solvent extraction.[9][10] However, severe, irreversible poisoning may require disposal of the catalyst.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This guide provides a structured approach to identifying and resolving issues during your experiment.

Problem: Reaction is Sluggish or Has Stalled Completely

This is the most direct sign of catalyst deactivation. The cause is often a potent poison introduced into the reaction vessel.

A stalled reaction indicates that the catalyst's active sites are no longer accessible. This is typically due to strong chemisorption of an impurity from the substrate, solvent, or gas phase, blocking the hydrogenation pathway. The following workflow helps isolate the root cause.

Start Reaction Stalled? Control_Rxn Run Control Reaction (New Catalyst, High-Purity Reagents) Start->Control_Rxn Yes Control_Result Control Successful? Control_Rxn->Control_Result Analyze_Reagents Analyze Original Reagents (GC-MS, ICP-MS, Sulfur Analysis) Control_Result->Analyze_Reagents Yes Investigate_Catalyst Investigate Catalyst Batch or Handling Procedures Control_Result->Investigate_Catalyst No Poison_Identified Poison Identified? Analyze_Reagents->Poison_Identified Purify Purify Contaminated Reagent(s) Poison_Identified->Purify Yes Resume Resume Experiment Poison_Identified->Resume No (Assume Trace Contamination, Use Fresh Reagents) Regenerate Regenerate or Replace Poisoned Catalyst Purify->Regenerate Regenerate->Resume

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

  • Feedstock Purification: Removing potential poisons before the reaction is the most effective prevention strategy.[11]

    • Activated Carbon/Alumina Filtration: Pass solvents and liquid substrates through a plug of activated carbon or basic alumina to remove sulfur compounds and other polar impurities.

    • Recrystallization: Purify solid starting materials through recrystallization to remove occluded impurities.

    • Guard Beds: In continuous flow systems, use a sacrificial bed of catalyst or adsorbent material upstream of the main reactor to capture poisons.[3]

  • Catalyst Regeneration: For valuable catalysts, regeneration can be a cost-effective option.

    • See Protocol 2: General-Purpose Catalyst Regeneration for a detailed methodology.

  • Use of Poison-Resistant Catalysts: If a specific poison is unavoidable, consider catalysts designed for poison tolerance. For example, bimetallic catalysts or those with specific supports may show enhanced resistance.[11]

Data Presentation: Impact of Common Poisons

Understanding the quantitative effect of different poisons can aid in diagnostics. The following table summarizes the typical impact of common poison classes on palladium catalyst activity.

Poison ClassCommon ExamplesTypical Concentration for >50% Activity LossMechanism of ActionReversibility
Sulfur Compounds H₂S, Thiophenes, Mercaptans< 10 ppmStrong chemisorption on Pd sites, forming stable sulfides.[4]Often Irreversible
Nitrogen Heterocycles Pyridine, Quinoline50 - 200 ppmStrong coordination to metal sites via lone pair electrons.[6]Reversible to Irreversible
Halide Ions Cl⁻, Br⁻> 500 ppmAdsorption on active sites, can alter electronic properties.Generally Reversible
Heavy Metals Pb, Hg, As< 50 ppmFormation of alloys or deposition on the catalyst surface.[7][12]Irreversible
Carbon Monoxide COVariable (gas phase)Competitive and strong adsorption, blocking sites for H₂ and substrate.[8]Reversible
In-Depth Experimental Protocols
Protocol 1: Feedstock Purity Verification

Objective: To identify and quantify potential catalyst poisons in starting materials and solvents before conducting the hydrogenation reaction. This protocol is a self-validating system; by confirming purity, you eliminate a major variable in troubleshooting.

Methodology:

  • Sample Preparation:

    • Obtain a representative sample of the THP-protected substrate, the solvent (e.g., ethanol), and any other reagents.

    • Prepare separate samples for each analytical technique as required.

  • Analysis for Organic Impurities (GC-MS):

    • Rationale: GC-MS is ideal for identifying volatile organic poisons like sulfur or nitrogen-containing compounds.[9]

    • Procedure:

      • Dissolve a known quantity of the substrate in a high-purity solvent.

      • Inject the sample into the GC-MS instrument.

      • Run a standard temperature program to separate the components.

      • Analyze the resulting mass spectra, comparing them against libraries (e.g., NIST) to identify any unexpected peaks corresponding to known poisons.

  • Analysis for Trace Metals (ICP-MS):

    • Rationale: ICP-MS is highly sensitive for detecting trace metal contaminants that can act as irreversible poisons.[9]

    • Procedure:

      • Digest the sample in a suitable acid matrix to bring all metals into solution.

      • Analyze the solution using an ICP-MS instrument.

      • Quantify the concentration of common metal poisons (Pb, As, Hg, etc.) by comparing against a calibration curve.

  • Data Interpretation:

    • Compare the results against the data in the "Impact of Common Poisons" table. If the concentration of a known poison is in a problematic range, the reagent must be purified or replaced.

Protocol 2: General-Purpose Catalyst Regeneration (Thermal Method)

Objective: To restore the activity of a poisoned catalyst by desorbing or decomposing the poisoning species through controlled heating.[9]

Materials:

  • Poisoned Catalyst (e.g., Pd/C)

  • Tube Furnace

  • Inert Gas (Nitrogen or Argon) with flow controller

  • Reducing Gas (5% H₂ in N₂) with flow controller

Methodology:

  • Catalyst Loading: Carefully load the deactivated catalyst into the quartz tube of the furnace. Ensure the catalyst bed is evenly distributed.

  • Inert Gas Purge: Purge the system with a steady flow of inert gas (e.g., nitrogen) at room temperature for 30 minutes to remove air and residual volatiles.

  • Thermal Desorption:

    • While maintaining the inert gas flow, heat the furnace to a specific temperature (e.g., 200-400°C). The exact temperature depends on the poison's volatility and the catalyst's thermal stability. A lower temperature (e.g., 200°C) is a good starting point for unknown poisons.[9]

    • Hold at this temperature for 2-4 hours.

  • Cooling: Cool the catalyst back down to room temperature under the inert gas flow.

  • Reduction (for Noble Metal Catalysts):

    • Once at room temperature, switch the gas flow to the reducing mixture (5% H₂ in N₂).

    • Slowly heat the catalyst to a reduction temperature (e.g., 150-200°C) and hold for 2 hours to ensure the metal surface is fully reduced and active.

  • Final Cooling & Passivation: Cool the catalyst to room temperature under the inert gas flow. If the catalyst is pyrophoric, a careful passivation step (e.g., introducing very small, controlled amounts of air) may be necessary before handling.

  • Validation: Test the regenerated catalyst on a small-scale control reaction and compare its performance to a fresh catalyst sample. This step is critical to validate the success of the regeneration.

Visualizing the Poisoning Mechanism

The following diagram illustrates the fundamental mechanism of catalyst poisoning, where a poison molecule irreversibly blocks an active site, preventing the desired reaction.

cluster_0 Healthy Catalyst cluster_1 Poisoned Catalyst Catalyst1 Active Site (Pd) Product Product (R-OH) Catalyst1->Product Converts Reactant Reactant (R-OTHP) Reactant->Catalyst1 Binds Catalyst2 Blocked Site NoRxn No Reaction Catalyst2->NoRxn Poison Poison (e.g., Sulfur) Poison->Catalyst2 Binds Irreversibly

Caption: Mechanism of active site blockage by a chemical poison.

References
  • BenchChem. (n.d.).
  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Patsnap. (2025).
  • Forzatti, P., & Lietti, L. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181. (Note: While not directly retrievable, this is a foundational review often cited in the provided search results' context).
  • (No direct source used)
  • Scribd. (n.d.).
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • StudySmarter. (2024).
  • Koel, B. E. (n.d.). "Promoters and Poisons" in: Handbook of Heterogeneous Catalysis. Koel Research Group, Princeton University.
  • Wikipedia. (n.d.).
  • Padmaperuma, A. (n.d.). Unlocking the Mystery of Catalyst Poisoning. Advanced BioFuels USA.
  • (No direct source used)
  • Ebitani, K., et al. (2006). Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts.
  • Energy Sustainability Directory. (2025).
  • Wang, H., et al. (2019). Poisonous Species in Complete Ethanol Oxidation Reaction on Palladium Catalysts. The Journal of Physical Chemistry C, 123(36), 22268-22276.
  • Zhang, J., et al. (2018). Study on Coke Deposition and Regeneration of Gasoline Hydrogenation Catalyst. Petroleum Processing and Petrochemicals, 49(1), 58-63.
  • Hoval. (2024).
  • (No direct source used)
  • Kaisalo, L. H., & Hase, T. A. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701.
  • (No direct source used)
  • (No direct source used)
  • BenchChem. (n.d.). Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Juodkazis, K., et al. (2018). Insights into Self-Poisoning during Catalytic Hydrogenation on Platinum Surfaces using ATR-IR Spectroelectrochemistry. The University of Liverpool Repository.

Sources

Reference Data & Comparative Studies

Validation

13C NMR Characterization of 2-(Tetrahydro-2H-pyran-3-yl)ethanol: A Comparative Guide to Assignment Strategies

Executive Summary & The Analytical Challenge In drug development and synthetic organic chemistry, 2-(Tetrahydro-2H-pyran-3-yl)ethanol frequently serves as a critical building block. However, its structural characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In drug development and synthetic organic chemistry, 2-(Tetrahydro-2H-pyran-3-yl)ethanol frequently serves as a critical building block. However, its structural characterization presents a specific analytical challenge: the molecule contains a high density of structurally similar aliphatic carbons.

Of its seven carbons, six are aliphatic ring or side-chain members, comprising five methylenes (-CH₂-) and one methine (-CH-). Three of these carbons are oxygenated (C2, C6, and C2'), clustering their chemical shifts in the narrow 60–75 ppm region. The remaining non-oxygenated carbons cluster tightly in the 20–40 ppm region[3]. Because standard 1D ¹³C NMR cannot distinguish between overlapping methylene signals, researchers must rely on advanced polarization transfer and 2D correlation techniques.

This guide objectively compares the performance of 1D ¹³C NMR, DEPT-135, and 2D NMR (HSQC/HMBC) methodologies, providing a self-validating protocol for the unambiguous assignment of this compound.

Theoretical ¹³C NMR Profile & Signal Overlap

Before selecting an analytical methodology, we must establish the predicted chemical shift profile of the molecule. The table below illustrates the expected overlap and how different NMR techniques respond to each carbon environment.

Carbon PositionTypeEstimated Shift (ppm)DEPT-135 PhaseMultiplicity-Edited HSQCHMBC Key Correlations (2-3 bonds)
C2 (Ring)CH₂~73.0NegativeBlue (Negative)C3, C4, C6, C1'
C6 (Ring)CH₂~68.5NegativeBlue (Negative)C4, C5, C2
C2' (Side-chain)CH₂~61.5NegativeBlue (Negative)C1', C3
C3 (Ring)CH~35.0PositiveRed (Positive)C2, C4, C5, C1', C2'
C1' (Side-chain)CH₂~33.5NegativeBlue (Negative)C2, C3, C4, C2'
C4 (Ring)CH₂~31.0NegativeBlue (Negative)C2, C3, C5, C6
C5 (Ring)CH₂~25.0NegativeBlue (Negative)C3, C4, C6

Comparative Analysis of NMR Methodologies

To resolve the ambiguities shown in the table above, we compare three standard analytical workflows.

Method A: 1D ¹³C NMR (The Baseline)
  • Performance: Provides a simple count of unique carbon environments.

  • Causality & Limitations: The longitudinal relaxation time (

    
    ) of ¹³C nuclei is notoriously slow. To ensure quantitative integration and adequate signal-to-noise ratio, long inter-pulse delays (
    
    
    
    seconds) are required, making the experiment time-consuming. Furthermore, it provides zero information regarding hydrogen multiplicity, leaving the five CH₂ groups indistinguishable.
Method B: DEPT-135 (The Multiplicity Filter)
  • Performance: Differentiates CH/CH₃ groups (positive phase) from CH₂ groups (negative phase) [4].

  • Causality & Advantages: Unlike 1D ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) relies on the magnetization transfer from ¹H to ¹³C. Because the repetition time is governed by the much shorter

    
     of protons, DEPT spectra can be acquired significantly faster than standard ¹³C spectra [1].
    
  • Limitations for this Compound: While DEPT-135 easily identifies the C3 methine (the only positive peak), the five methylenes will all appear as negative peaks. The structural ambiguity remains unresolved.

Method C: 2D HSQC & HMBC (The Gold Standard)
  • Performance: Heteronuclear Single Quantum Coherence (HSQC) resolves overlapping ¹³C signals by spreading them into the ¹H dimension based on direct 1-bond couplings. Heteronuclear Multiple Bond Correlation (HMBC) maps the carbon backbone via 2- and 3-bond long-range couplings [2].

  • Causality in HMBC: The intensity of HMBC cross-peaks is dictated by the Karplus relationship. The pulse sequence is typically optimized for a long-range heteronuclear coupling constant (

    
    ) of 7–8 Hz. If the dihedral angle between a specific proton and carbon approaches 90°, the coupling drops near 0 Hz, which can cause expected cross-peaks to vanish [2]. Therefore, relying on a network of multiple HMBC correlations is required to validate the tetrahydropyran ring structure.
    

Workflow Visualization

The following decision tree illustrates the logical progression from baseline assessment to unambiguous 2D assignment.

NMR_Workflow N1 1D 13C NMR Baseline Assessment N2 Signal Overlap Detected (5x CH2 groups) N1->N2 N3 DEPT-135 Multiplicity Filter N2->N3 Require Phase Info N4 Isolate C3 (CH) from CH2s N3->N4 N5 2D HSQC 1-Bond H-C Resolution N4->N5 CH2s Still Ambiguous N6 2D HMBC Long-Range Connectivity N5->N6 Require Backbone Links N7 Unambiguous Structural Assignment N6->N7 Complete Network

Decision tree for resolving overlapping aliphatic NMR signals.

Solvent Selection Causality: CDCl₃ vs. DMSO-d₆

While CDCl₃ is the industry standard for lipophilic small molecules, the hydroxyl (-OH) proton of the ethanol side chain undergoes rapid chemical exchange in chloroform. This broadens the -OH signal and eliminates its scalar coupling to the adjacent C2' methylene protons.

Strategic Alternative: If the assignment of the C2' and C1' side-chain carbons proves difficult, acquiring the HMBC in DMSO-d₆ is highly recommended. DMSO forms strong hydrogen bonds with the -OH group, drastically slowing the proton exchange rate. This preserves the


 coupling (resulting in a sharp triplet for the -OH proton) and allows the -OH proton to generate distinct HMBC cross-peaks to both C2' and C1'. This provides an absolute anchor point for tracing the side chain back to the tetrahydropyran ring.

Self-Validating Experimental Protocol for 2D NMR

To ensure trustworthiness and reproducibility, the following protocol incorporates a closed-loop validation system to guarantee optimal magnetic field homogeneity prior to long 2D acquisitions.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 25 mg of 2-(Tetrahydro-2H-pyran-3-yl)ethanol in 0.6 mL of CDCl₃.

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the internal zero-point reference to validate the chemical shift axis, while the deuterium in CDCl₃ provides the lock signal to correct for magnetic field drift over the duration of the 2D experiments.

Step 2: Probe Tuning and Closed-Loop Shimming

  • Insert the sample and lock the spectrometer to the CDCl₃ signal.

  • Tune and match the probe for both ¹H and ¹³C frequencies to minimize reflected RF power.

  • Execute gradient shimming (e.g., TopShim).

  • Validation Check (Critical): Acquire a single-scan ¹H 1D spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Pass: FWHM < 1.0 Hz. The field is homogeneous; proceed to 2D acquisition.

    • Fail: FWHM > 1.0 Hz. The 2D cross-peaks will be blurred. Reject the shim map, manually adjust Z1/Z2 coils to maximize the lock level, and re-shim.

Step 3: Multiplicity-Edited HSQC Acquisition

  • Load the multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Set the ¹H spectral width to 10 ppm and the ¹³C spectral width to 100 ppm (sufficient for aliphatic carbons).

  • Causality: Multiplicity editing combines the speed of HSQC with the phase information of DEPT-135. The five CH₂ cross-peaks will appear blue (negative phase), while the single C3 methine cross-peak will appear red (positive phase), immediately isolating the ring junction point.

Step 4: HMBC Acquisition

  • Load the HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the long-range coupling delay to 62.5 ms .

  • Causality: A delay calculated as

    
     optimizes the magnetization transfer. Using 62.5 ms targets an 8 Hz coupling, which is the optimal mathematical compromise for capturing the 2-bond and 3-bond correlations required to link the C1' side-chain carbon to the C2, C3, and C4 ring carbons [2].
    

References

  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Anasazi Instruments. URL:[Link]

  • HSQC and HMBC. NMR Core Facility, Columbia University. URL:[Link]

  • Structural characterization of strained oxacycles by 13C NMR spectroscopy. Arkat USA. URL:[Link]

  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Fiveable. URL:[Link]

Comparative

In-Depth FTIR Spectrum Analysis of 2-(Tetrahydro-2H-pyran-3-yl)ethanol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in distinguishing structurally similar cyclic ethers and aliphatic alcohols during early-stage drug development and polymer synthesis. 2-(Tetrahydro-2H...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing structurally similar cyclic ethers and aliphatic alcohols during early-stage drug development and polymer synthesis. 2-(Tetrahydro-2H-pyran-3-yl)ethanol (CAS: 1050493-77-0)[1] is a highly versatile building block whose structural integrity is paramount to downstream synthetic success.

This guide provides an objective, causality-driven analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-(Tetrahydro-2H-pyran-3-yl)ethanol. Rather than simply listing peaks, we will explore the quantum mechanical and steric reasons behind these spectral signatures and compare them against common alternatives: Tetrahydrofurfuryl alcohol (THFA) and 1-Hexanol .

Mechanistic Principles of the FTIR Spectrum

The molecular architecture of 2-(Tetrahydro-2H-pyran-3-yl)ethanol features a six-membered cyclic ether (tetrahydropyran) appended to an ethyl chain terminating in a primary alcohol. This dual-functionality creates a unique vibrational microenvironment:

  • Sterically Hindered Hydrogen Bonding (O-H Stretch): In linear aliphatic alcohols, molecules pack efficiently to form strong, polymeric intermolecular hydrogen bonds, driving the O-H stretch to lower wavenumbers (~3330 cm⁻¹). In contrast, the bulky tetrahydropyran ring in our target molecule sterically disrupts this packing. This weaker average hydrogen-bonding network shifts the broad O-H stretching frequency higher, typically centering around 3410–3450 cm⁻¹[2].

  • Ring Strain and Ether Stretching (C-O-C): The tetrahydropyran (THP) ring adopts a stable chair conformation with bond angles close to the tetrahedral ideal (~109.5°). This optimal orbital overlap results in a characteristic asymmetric C-O-C stretch at 1085–1095 cm⁻¹[3][4]. When compared to five-membered rings, the lack of significant angle strain in the THP ring maintains a higher force constant for the ether bonds.

  • Primary Alcohol vs. Ether Discrimination (C-O): The molecule contains two distinct C-O environments. While the ring ether stretch dominates near 1090 cm⁻¹, the primary alcohol C-O stretch is observed as a distinct, sharp band near 1040 cm⁻¹.

Comparative Performance Data

To objectively evaluate the spectral identity of 2-(Tetrahydro-2H-pyran-3-yl)ethanol, we must benchmark it against structural alternatives. The table below summarizes the quantitative peak shifts and the physical causality behind them.

Vibrational Mode2-(Tetrahydro-2H-pyran-3-yl)ethanolTetrahydrofurfuryl alcohol (THFA)1-HexanolMechanistic Causality
O-H Stretch ~3410 cm⁻¹ (Broad)~3420 cm⁻¹ (Broad)~3330 cm⁻¹ (Broad)Ring sterics in THP and THF disrupt extensive H-bond networks compared to the linear 1-hexanol chain, increasing the vibrational frequency.
sp³ C-H Stretch 2850 – 2940 cm⁻¹2860 – 2950 cm⁻¹2850 – 2960 cm⁻¹Minimal variation; reflects standard aliphatic stretching.
C-O-C Stretch (Ether) 1085 – 1095 cm⁻¹1065 – 1075 cm⁻¹N/AThe 6-membered THP ring lacks the angle strain of the 5-membered THF ring[5], leading to a higher frequency asymmetric stretch.
C-O Stretch (Alcohol) ~1040 cm⁻¹~1045 cm⁻¹~1055 cm⁻¹The inductive pull of the nearby ether oxygen in cyclic derivatives slightly weakens the exocyclic C-O bond compared to pure aliphatic alcohols.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes a built-in quality control check to prevent spectral artifacts.

Step 1: System Readiness & Background Validation

  • Clean the diamond ATR crystal using high-purity isopropanol and a lint-free wipe.

  • Allow the solvent to evaporate completely (approx. 30 seconds).

  • Acquire a background spectrum (Air).

  • Validation Check: Inspect the 3600–3800 cm⁻¹ and 2300 cm⁻¹ regions. If sharp water vapor or excessive CO₂ peaks are present, purge the optical bench with dry nitrogen before proceeding. The baseline must not exceed 0.001 absorbance units.

Step 2: Sample Application

  • Deposit 2–3 drops of neat 2-(Tetrahydro-2H-pyran-3-yl)ethanol directly onto the center of the ATR crystal.

  • Ensure the liquid completely covers the active crystal area without introducing air bubbles, which can cause internal reflection scattering and baseline drifting.

Step 3: Data Acquisition

  • Set the spectrometer to scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Use a resolution of 4 cm⁻¹ and co-add 32 scans to optimize the signal-to-noise ratio.

Step 4: Spectral Processing & Quality Assurance

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (peaks at lower wavenumbers appear artificially intense in raw ATR data).

  • Perform a baseline correction.

  • Validation Check: Verify the presence of the primary alcohol C-O stretch (~1040 cm⁻¹). If the O-H stretch is shifted beyond 3500 cm⁻¹ or appears unusually sharp, the sample may be contaminated with non-hydrogen-bonding impurities or has degraded.

Analytical Workflow Visualization

The following diagram maps the logical progression of our self-validating FTIR analysis, ensuring that data integrity is maintained from sample prep to final comparative validation.

FTIR_Workflow N1 1. System Initialization Clean ATR Crystal & Run Background N2 2. Sample Application Apply Neat Liquid (No Air Bubbles) N1->N2 N3 3. Data Acquisition Scan 4000-400 cm⁻¹, 4 cm⁻¹ Res N2->N3 N4 4. Spectral Processing ATR Correction & Baseline Subtraction N3->N4 N5 5. Peak Assignment Deconvolute C-O-C and C-O Bands N4->N5 N6 6. Comparative Validation Cross-Reference with THFA & 1-Hexanol N5->N6

Figure 1: Self-validating ATR-FTIR workflow for spectral acquisition and comparative analysis.

Conclusion

Differentiating 2-(Tetrahydro-2H-pyran-3-yl)ethanol from structurally adjacent molecules like THFA requires a nuanced understanding of vibrational spectroscopy. By analyzing the sterically hindered O-H stretch and the strain-free C-O-C ether stretch, researchers can confidently validate their synthetic intermediates. Adhering to the self-validating ATR-FTIR protocol ensures that the resulting data is not merely a pattern, but a highly accurate reflection of the molecule's physical reality.

References

  • 2-(tetrahydro-2H-pyran-3-yl)ethanol CAS - ChemicalBook.
  • Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 - PubChem.
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC.
  • Tetrahydropyran - the NIST WebBook - National Institute of Standards and Technology.
  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition - MDPI.

Sources

Validation

Distinguishing 2-(Tetrahydro-2H-pyran-3-yl)ethanol from structural isomers

Distinguishing 2-(Tetrahydro-2H-pyran-3-yl)ethanol from Structural Isomers: A Comprehensive Analytical Guide Executive Summary In medicinal chemistry and drug development, tetrahydropyran (THP) derivatives are frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 2-(Tetrahydro-2H-pyran-3-yl)ethanol from Structural Isomers: A Comprehensive Analytical Guide

Executive Summary

In medicinal chemistry and drug development, tetrahydropyran (THP) derivatives are frequently deployed as bioisosteres, linkers, or polarity-tuning pharmacophores. However, positional isomers of these building blocks present a significant analytical challenge. 2-(Tetrahydro-2H-pyran-3-yl)ethanol (CAS 1050493-77-0), along with its structural isomers 2-(Tetrahydro-2H-pyran-2-yl)ethanol (CAS 38786-79-7) and 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3), share an identical molecular weight (130.19 g/mol ) and exhibit nearly indistinguishable polarities during standard LC-UV analysis [1].

As a Senior Application Scientist, I have designed this guide to provide a self-validating analytical system . By combining symmetry analysis via


C NMR with regiochemical fragmentation profiling via GC-MS, researchers can definitively establish the regiochemistry of these isomers without relying on a single, potentially ambiguous data point.

Core Analytical Strategy: The Causality of Differentiation

To build a robust identification workflow, we must look beyond empirical pattern matching and understand the physical causality driving the analytical signatures of these molecules.

A. Symmetry Analysis ( C NMR)

The most elegant way to immediately isolate the 4-substituted isomer is through molecular symmetry. In a time-averaged NMR timescale (accounting for rapid chair-chair interconversions), substitution at the C4 position creates a plane of symmetry passing through the ring oxygen (O1) and C4. Consequently, the enantiotopic carbons C2/C6 and C3/C5 become chemically equivalent. Causality: The 4-isomer will yield only 5 distinct carbon signals , whereas the asymmetric 2-isomer and 3-isomer will yield 7 distinct carbon signals [2].

B. Regiochemical Shielding ( C DEPT / HSQC)

Once the 4-isomer is ruled out, we must distinguish the 2-isomer from the 3-isomer. Here, we leverage the extreme electronegativity of the ring oxygen.

  • In the 2-isomer , the side chain is attached to C2. The methine (CH) carbon is directly bonded to the oxygen, causing massive deshielding and pushing its resonance to ~75 ppm .

  • In the 3-isomer (our target), the side chain is at C3. The methine (CH) carbon is aliphatic and sits one bond further away from the oxygen, resonating upfield at ~35 ppm . The carbons adjacent to the oxygen (C2 and C6) are both methylenes (CH

    
    ).
    
C. Alpha-Cleavage Dynamics (GC-MS)

Electron Impact (EI) mass spectrometry provides the final orthogonal validation. When cyclic ethers are ionized at 70 eV, the dominant fragmentation pathway is


-cleavage adjacent to the heteroatom [3].
  • For the 2-isomer ,

    
    -cleavage readily ejects the 2-hydroxyethyl side chain (loss of 
    
    
    
    CH
    
    
    CH
    
    
    OH, -45 Da), leaving behind a highly stable tetrahydropyranyl oxonium ion at m/z 85 . This is typically the base peak.
  • For the 3-isomer , the side chain is not adjacent to the oxygen.

    
    -cleavage instead breaks the THP ring itself, leading to a complex cascade of ring-opening fragments (m/z 42, 55, 56, 71) rather than a clean loss of the side chain.
    

Workflow Start Unknown THP-Ethanol Isomer (MW = 130.19) NMR13C 13C NMR Spectroscopy (Peak Count) Start->NMR13C Count5 5 Carbon Signals NMR13C->Count5 Symmetry Count7 7 Carbon Signals NMR13C->Count7 Asymmetry Isomer4 4-THP-ethanol (Plane of Symmetry) Count5->Isomer4 NMRDEPT 13C DEPT / HSQC (Shift of CH Carbon) Count7->NMRDEPT Shift75 CH at ~75 ppm NMRDEPT->Shift75 O-Deshielded Shift35 CH at ~35 ppm NMRDEPT->Shift35 Aliphatic Isomer2 2-THP-ethanol (O-adjacent substitution) Shift75->Isomer2 Isomer3 3-THP-ethanol (Target Molecule) Shift35->Isomer3

Logical workflow for distinguishing THP-ethanol isomers via NMR.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Protocol

Expertise Note: A relaxation delay (D1) of at least 2 seconds is critical. While these molecules lack true quaternary carbons, the substituted methine carbons often exhibit slower relaxation times than the methylene protons. Adequate D1 ensures quantitative reliability if integration is used as a secondary verification tool.

  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
    
  • 
    H Acquisition:  Acquire at 400 MHz (or higher) using a standard 30° pulse sequence (zg30), 16 scans, and a D1 of 2.0 seconds.
    
  • 
    C Acquisition:  Acquire at 100 MHz using composite pulse proton decoupling (zgpg30). Set scans to 512–1024 to ensure a high signal-to-noise ratio for the methine carbons, which may exhibit lower NOE enhancement.
    
  • Multiplicity Editing: Run a DEPT-135 experiment to explicitly differentiate the CH (positive phase) from CH

    
     (negative phase) signals.
    
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Expertise Note: A non-polar stationary phase is selected to minimize secondary interactions with the terminal hydroxyl group, ensuring sharp peak shapes. The initial 50°C hold focuses the analyte at the head of the column, maximizing resolution.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade dichloromethane (DCM).

  • Chromatography: Inject 1 µL into a GC system equipped with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C with a split ratio of 10:1.

  • Oven Program: Initial hold at 50°C for 2 min; ramp at 10°C/min to 250°C; final hold for 5 min.

  • Mass Spectrometry: Operate the MS in Electron Impact (EI) mode at 70 eV. Set the source temperature to 230°C and scan from m/z 35 to 300.

Comparative Data Summaries

Table 1:


C NMR Predictive Shifts and Multiplicities 
| Isomer | Total 

C Signals | Ring CH

(O-adjacent) | Ring CH (Methine) | Structural Rationale | | :--- | :--- | :--- | :--- | :--- | | 3-THP-ethanol (Target) | 7 | Two signals (~68 ppm, ~72 ppm) | ~35 ppm | Asymmetric; methine is aliphatic. | | 2-THP-ethanol | 7 | One signal (~68 ppm) | ~75 ppm | Asymmetric; methine is directly bonded to O. | | 4-THP-ethanol | 5 | One signal (~68 ppm, integrates to 2C) | ~33 ppm | Symmetric plane; C2/C6 and C3/C5 are equivalent. |

Table 2: GC-MS Fragmentation Signatures (70 eV EI)

Isomer Base Peak / Major Ion Diagnostic Loss Fragmentation Causality

| 3-THP-ethanol (Target) | m/z 42, 55, 56 | Ring cleavage |


-cleavage breaks the ring; side chain loss is not favored. |
| 2-THP-ethanol | m/z 85 | -45 Da (

CH

CH

OH) |

-cleavage perfectly ejects the side chain, forming a stable oxonium ion. | | 4-THP-ethanol | m/z 42, 55, 56 | Ring cleavage | Similar to 3-isomer; side chain is too remote for direct

-cleavage. |

MS_Frag EI Electron Impact (70 eV) Iso2 2-THP-ethanol Radical Cation (m/z 130) EI->Iso2 Iso3 3-THP-ethanol Radical Cation (m/z 130) EI->Iso3 Alpha2 Alpha-Cleavage (Loss of •CH2CH2OH) Iso2->Alpha2 Favored RingOpen Ring-Opening Cleavage (Loss of •C2H5, etc.) Iso3->RingOpen Favored Ion85 Oxonium Ion (m/z 85, Base Peak) Alpha2->Ion85 IonComplex Complex Fragments (m/z 42, 55, 56, 71) RingOpen->IonComplex

GC-MS electron impact fragmentation pathways for THP-ethanol isomers.

Conclusion

Distinguishing 2-(Tetrahydro-2H-pyran-3-yl)ethanol from its 2-yl and 4-yl counterparts requires a multi-modal approach. By utilizing


C NMR to count symmetry-derived carbon signals and map the deshielding effect of the ring oxygen, paired with GC-MS to probe the 

-cleavage propensity of the side chain, researchers can establish a self-validating, foolproof system for structural confirmation.

References

  • Koritzke, A. L., et al. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." International Journal of Mass Spectrometry, 454 (2020): 116342. Available at:[Link] [INDEX: 2.3]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tetrahydro-2H-pyran-3-yl)ethanol
Reactant of Route 2
2-(Tetrahydro-2H-pyran-3-yl)ethanol
© Copyright 2026 BenchChem. All Rights Reserved.